Fluvastatin Isopropyl Ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H32FNO4 |
|---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
propan-2-yl (E,3R,5S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C27H32FNO4/c1-17(2)29-24-8-6-5-7-23(24)27(19-9-11-20(28)12-10-19)25(29)14-13-21(30)15-22(31)16-26(32)33-18(3)4/h5-14,17-18,21-22,30-31H,15-16H2,1-4H3/b14-13+/t21-,22-/m1/s1 |
InChI Key |
QXMWVLOVEHOMGZ-WRBWEIJPSA-N |
Isomeric SMILES |
CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@H](C[C@H](CC(=O)OC(C)C)O)O)C3=CC=C(C=C3)F |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)OC(C)C)O)O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Fluvastatin Isopropyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Fluvastatin Isopropyl Ester, a significant compound in the statin class of drugs. The following sections detail the synthetic pathways, purification protocols, and quantitative data to support researchers and professionals in the pharmaceutical field.
Synthesis of this compound
The synthesis of Fluvastatin and its esters is a multi-step process that involves the construction of the core indole structure followed by the elaboration of the dihydroxyheptenoate side chain. While many documented syntheses focus on the methyl or tert-butyl esters, the isopropyl ester can be synthesized through similar pathways, primarily involving a final transesterification or direct esterification step. A common route involves the Larock indole synthesis.[1]
The synthesis begins with the formation of the substituted indole core. This is typically achieved through a palladium-catalyzed Larock indole synthesis.[1] This reaction couples an alkyne with an aniline derivative to form the indole ring.
Following the formation of the indole core, the characteristic dihydroxyheptenoate side chain is attached. A key step is a Heck reaction to couple the indole with a protected alkenyldiol.[1]
The final step is the formation of the isopropyl ester. This can be achieved through the esterification of the carboxylic acid form of Fluvastatin with isopropanol under acidic conditions.
Experimental Protocol: Synthesis of Fluvastatin Methyl Ester (as a precursor)
A representative synthesis for a Fluvastatin ester (in this case, the methyl ester) is outlined below, which can be adapted for the isopropyl ester.
-
Sonogashira Coupling: 1-bromo-4-fluorobenzene is coupled with ethynyltrimethylsilane using palladium and copper catalysts to yield TMS-substituted 4-fluorophenylacetylene.[1]
-
N-Isopropylation: 2-iodoaniline is reacted with acetone in acetic acid, followed by in-situ reduction with sodium triacetoxyborohydride to form N-isopropyl-2-iodoaniline.[1]
-
Larock Indole Synthesis: The TMS-substituted 4-fluorophenylacetylene and N-isopropyl-2-iodoaniline undergo a palladium-catalyzed reaction to produce the indole core.[1]
-
Heck Reaction: The resulting indole is reacted with an alkenyldiol side-chain precursor to form the methyl ester of Fluvastatin.[1]
-
Hydrolysis (for purification): The methyl ester is then hydrolyzed with sodium hydroxide in water to give the sodium salt, Fluvastatin Sodium.[1]
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Purification of this compound
A critical aspect of Fluvastatin synthesis is controlling the stereochemistry of the 3,5-dihydroxy side chain to obtain the desired syn-isomer and minimize the unwanted anti-isomer.[2] Purification is often carried out on the sodium salt form of Fluvastatin before converting it to the desired ester.
A common purification strategy involves the selective saponification of a Fluvastatin ester (like the t-butyl ester) using a substoichiometric amount of sodium hydroxide in an alcohol-water mixture.[3][4] This process preferentially hydrolyzes the syn-isomer, leaving a significant portion of the anti-isomer unreacted in its ester form.[3][4] The unhydrolyzed ester, enriched with the anti-isomer, can then be removed by extraction with a water-immiscible organic solvent such as t-butyl methyl ether.[3][4]
Crystallization is another key purification step. Fluvastatin sodium can be crystallized from various solvent systems, such as acetonitrile and water, to yield different crystalline forms and further enhance purity.[5][6][7]
Experimental Protocol: Purification of Fluvastatin Sodium
The following protocol is based on the purification of Fluvastatin t-butyl ester to yield highly pure Fluvastatin Sodium.[3][4][8]
-
Reaction Setup: A round bottom flask is charged with Fluvastatin t-butyl ester, an alcohol (e.g., isopropanol, t-butanol), and a solution of sodium hydroxide (approximately 0.98 equivalents) in water.[3][4][8]
-
Saponification: The mixture is stirred at room temperature (around 20-21°C) for several hours (3-6 hours).[3][4][8]
-
Solvent Removal: The reaction solvent is evaporated under reduced pressure.[3][4][8]
-
Aqueous Dissolution: Water is added to dissolve the Fluvastatin Sodium salt.[3][4][8]
-
Extraction: The aqueous solution is extracted multiple times with t-butyl methyl ether to remove the unhydrolyzed ester (enriched in the anti-isomer).[3][4][8]
-
Isolation: The purified aqueous solution of Fluvastatin Sodium can be concentrated and freeze-dried or subjected to crystallization.[3][4]
Purification Data Summary
| Starting Material | Alcohol | NaOH (eq.) | Purity (Initial) | anti-isomer (Initial) | Purity (Final) | anti-isomer (Final) | Reduction in anti-isomer |
| Fluvastatin t-butyl ester | Ethanol | 0.97 | 98.07% | 1.24% | 99.45% | 0.31% | 75% |
| Fluvastatin t-butyl ester | t-butanol | 0.98 | 99.26% | 0.69% | - | - | - |
| Fluvastatin t-butyl ester | Isopropanol | 0.98 | 99.14% | 0.81% | 99.57% | 0.24% | 70% |
| Fluvastatin t-butyl ester | Isobutanol | 0.98 | 99.14% | 0.81% | 99.63% | 0.28% | 65% |
Data compiled from patent examples.[4][8]
Purification Workflow Diagram
Caption: General purification workflow for Fluvastatin.
Impurities
Common impurities in Fluvastatin synthesis include the anti-isomer (also referred to as Fluvastatin EP Impurity A), and other related substances that can arise from side reactions or degradation.[9][10][11] Analytical methods such as HPLC are used to identify and quantify these impurities.[12][13]
Common Fluvastatin-Related Impurities [9][10][11]
| Impurity Name | Notes |
| Fluvastatin anti-Isomer | The primary diastereomeric impurity. |
| Fluvastatin EP Impurity B | A related substance. |
| Fluvastatin EP Impurity C | A related substance. |
| Fluvastatin EP Impurity D | A related substance. |
| Fluvastatin EP Impurity F | A related substance. |
| Fluvastatin Lactone | Can form from the ester, especially with the methyl ester. |
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for assessing the purity of Fluvastatin and its esters.[12][13] Chiral HPLC methods have also been developed to separate and quantify the enantiomers of Fluvastatin.[14]
Typical HPLC Conditions [12]
-
Column: Reversed-phase C18
-
Mobile Phase: Methanol:water (e.g., 80:20, v/v)
-
Flow Rate: 1 mL/min
-
Detection: UV at 242 nm
This guide provides a foundational understanding of the synthesis and purification of this compound, drawing from established chemical principles and documented procedures. Researchers are encouraged to consult the cited literature for more detailed information.
References
- 1. Synthesis Golf I: Sodium Fluvastatin - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. WO2006021326A1 - Process and intermediates for the selective synthesis of fluvastatin - Google Patents [patents.google.com]
- 3. US7662848B2 - Process for the preparation of Fluvastatin Sodium salt - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US7368581B2 - Process for the preparation of fluvastatin sodium crystal from XIV - Google Patents [patents.google.com]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. CN101250153B - Technique for preparing fluvastatin sodium crystal system - Google Patents [patents.google.com]
- 8. EP1847529B1 - Process for the preparation of Fluvastatin Sodium salt - Google Patents [patents.google.com]
- 9. Fluvastatin EP Impurity F : Venkatasai Life Sciences [venkatasailifesciences.com]
- 10. cleanchemlab.com [cleanchemlab.com]
- 11. veeprho.com [veeprho.com]
- 12. researchgate.net [researchgate.net]
- 13. ijnrd.org [ijnrd.org]
- 14. Chiral evaluation of fluvastatin in human plasma by high-performance liquid chromatography electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Structure of Fluvastatin Isopropyl Ester
Fluvastatin is a synthetic lipid-lowering agent that belongs to the statin class of drugs.[1][2] It is primarily used to treat hypercholesterolemia and prevent cardiovascular disease by inhibiting HMG-CoA reductase, a key enzyme in cholesterol biosynthesis.[3][4][5][6] Fluvastatin isopropyl ester is a derivative of fluvastatin, and this guide provides a detailed overview of its chemical properties, structure, and relevant experimental methodologies for researchers and professionals in drug development.
Chemical Structure
This compound is chemically designated as propan-2-yl (E,3R,5S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate.[7]
Key Structural Identifiers:
-
IUPAC Name: propan-2-yl (E,3R,5S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate[7]
-
SMILES: CC(C)OC(=O)C--INVALID-LINK--C--INVALID-LINK--\C=C\c1c(c2ccc(F)cc2)c3ccccc3n1C(C)C[7]
-
InChI: InChI=1S/C27H32FNO4/c1-17(2)29-24-8-6-5-7-23(24)27(19-9-11-20(28)12-10-19)25(29)14-13-21(30)15-22(31)16-26(32)33-18(3)4/h5-14,17-18,21-22,30-31H,15-16H2,1-4H3/b14-13+/t21-,22-/m1/s1[7]
Chemical Properties
The following table summarizes the key chemical and physical properties of this compound and its parent compound, fluvastatin.
| Property | This compound | Fluvastatin |
| Molecular Formula | C27H32FNO4[7] | C24H26FNO4[1][2][6][8] |
| Molecular Weight | 453.54 g/mol | 411.47 g/mol [1][2] |
| Monoisotopic Mass | 453.2315 Da[7] | 411.184586484 Da[1] |
| Melting Point | Not available | 194-197 °C (for sodium salt)[2] |
| Boiling Point | Not available | Not available |
| Solubility | Not available | Not available |
| pKa | Not available | Not available |
| Protein Binding | Not available | >98%[1][4][6] |
Experimental Protocols
1. Representative Enzymatic Synthesis of an Isopropyl Ester
While a specific protocol for this compound was not detailed in the provided results, a general method for the enzymatic synthesis of isopropyl esters, such as isopropyl myristate, can be adapted. This process is considered a "green" synthesis method.
Methodology:
-
Reaction Setup: In a stoppered conical flask, mix the fatty acid (in this case, the fluvastatin free acid) with isopropyl alcohol. A typical molar ratio would be 1:15 (acid to alcohol).[9]
-
Catalyst Addition: Add an immobilized lipase, such as Novozym 435 (Candida antarctica Lipase B), to the mixture. The catalyst loading is typically around 4% by weight of the substrate.[9]
-
Incubation: The reaction is carried out in an orbital shaker at a controlled temperature, for example, 60°C.[9]
-
Monitoring: Samples are taken at various time intervals to monitor the formation of the ester product.[9]
-
Product Isolation: After the reaction reaches the desired conversion, the excess isopropyl alcohol is removed by distillation. The final product can be purified by techniques like cold centrifugation to separate any unreacted starting material.[9]
2. High-Performance Liquid Chromatography (HPLC) for Fluvastatin Analysis
The following is a general HPLC method for the quantitative determination of fluvastatin in biological samples, which would be applicable for monitoring reactions involving fluvastatin and its esters.
Methodology:
-
Instrumentation: A Waters Alliance e2695 HPLC system or equivalent.[10]
-
Column: Symmetry C18 column (150 x 4.6 mm, 3.5 µm).[10]
-
Mobile Phase: A mixture of acetonitrile and 0.1% orthophosphoric acid in a 50:50 v/v ratio.[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Detection: UV detection at a wavelength of 224 nm.[10]
-
Sample Preparation: Liquid-liquid extraction is a common procedure for isolating the analyte from the sample matrix.[10]
-
Calibration: A calibration curve is constructed using standard solutions of known concentrations, typically in the range of 5-200 ng/mL.[10]
Mechanism of Action and Signaling Pathway
Fluvastatin, the parent compound of the isopropyl ester, functions by competitively inhibiting HMG-CoA reductase.[1][3][4][11] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, which is the rate-limiting step in the cholesterol biosynthesis pathway in the liver.[1][3][4] By blocking this step, fluvastatin reduces the production of cholesterol in the liver. This, in turn, leads to an upregulation of LDL receptors on liver cells, which increases the clearance of LDL cholesterol from the bloodstream.[1][3]
The following diagram illustrates the cholesterol biosynthesis pathway and the point of inhibition by fluvastatin.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Fluvastatin [drugfuture.com]
- 3. What is the mechanism of Fluvastatin Sodium? [synapse.patsnap.com]
- 4. Fluvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Fluvastatin - Wikipedia [en.wikipedia.org]
- 7. This compound | LGC Standards [lgcstandards.com]
- 8. Fluvastatin | C24H26FNO4 | CID 1548972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Green synthesis of isopropyl myristate in novel single phase medium Part I: Batch optimization studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. archives.ijper.org [archives.ijper.org]
- 11. proteopedia.org [proteopedia.org]
Fluvastatin Isopropyl Ester: A Technical Guide to its Mechanism of Action in Lipid Metabolism
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Fluvastatin is a fully synthetic competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] This guide provides an in-depth technical overview of the mechanism of action of fluvastatin, with a focus on its isopropyl ester derivative, in the context of lipid metabolism. While fluvastatin is commercially available as a sodium salt, its isopropyl ester is explored here as a potential prodrug, designed to enhance bioavailability and cellular uptake. This document details the molecular interactions, signaling pathways, and cellular consequences of HMG-CoA reductase inhibition by fluvastatin. It includes quantitative data on its efficacy, detailed experimental protocols for key assays, and visual representations of the underlying biochemical processes to support further research and drug development efforts.
Introduction to Fluvastatin and its Isopropyl Ester
Fluvastatin is a member of the statin class of drugs, which are widely used to lower cholesterol levels and reduce the risk of cardiovascular disease.[2] Structurally, it is distinct from the fungal-derived statins, being the first entirely synthetic HMG-CoA reductase inhibitor.[2] Fluvastatin is administered as a racemate of two enantiomers, with the (3R,5S)-enantiomer being the pharmacologically active form.
While the sodium salt of fluvastatin is the marketed formulation, the isopropyl ester represents a prodrug approach. Prodrugs are inactive compounds that are metabolized in the body to produce the active drug. Esterification of a carboxylic acid group, such as the one present in fluvastatin, can increase the lipophilicity of the molecule. This enhanced lipophilicity can potentially improve absorption and passive diffusion across cell membranes. Following administration, it is hypothesized that intracellular esterases would hydrolyze the isopropyl ester, releasing the active fluvastatin acid to exert its therapeutic effect.
Core Mechanism of Action: HMG-CoA Reductase Inhibition
The primary mechanism of action of fluvastatin is the competitive inhibition of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a critical and rate-limiting step in the cholesterol biosynthesis pathway.[2][3]
Molecular Interaction with HMG-CoA Reductase
Fluvastatin's structure mimics the natural substrate, HMG-CoA, allowing it to bind to the active site of the HMG-CoA reductase enzyme. This binding is a competitive and reversible process. The affinity of fluvastatin for the enzyme is in the nanomolar range, significantly higher than that of the natural substrate, HMG-CoA, which is in the micromolar range. This high-affinity binding effectively blocks the substrate from accessing the active site, thereby inhibiting the downstream synthesis of cholesterol.
Signaling Pathway of HMG-CoA Reductase Inhibition
The inhibition of HMG-CoA reductase by fluvastatin initiates a cascade of cellular events aimed at maintaining cholesterol homeostasis.
Caption: Fluvastatin Isopropyl Ester Mechanism of Action.
Quantitative Data on Efficacy
The efficacy of fluvastatin is primarily assessed by its ability to inhibit HMG-CoA reductase and reduce plasma lipid levels.
Table 1: In Vitro HMG-CoA Reductase Inhibition
| Compound | IC50 (nM) | Source |
| Fluvastatin (human liver microsomes) | 40 - 100 | [4] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Clinical Efficacy of Fluvastatin in Lipid Reduction
| Dosage | LDL-C Reduction (%) | Total Cholesterol Reduction (%) | Triglyceride Reduction (%) | Source |
| 10 mg/day | 15 | 11 | 3 | [5] |
| 20 mg/day | 22 | 16 | 8 | [5] |
| 40 mg/day | 25 | 19 | 12 | [5] |
| 80 mg/day | 33 | 25 | 17.5 | [5] |
LDL-C: Low-Density Lipoprotein Cholesterol
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of fluvastatin.
HMG-CoA Reductase Activity Assay (Colorimetric)
This assay measures the enzymatic activity of HMG-CoA reductase by monitoring the decrease in absorbance resulting from the oxidation of NADPH.
Workflow:
Caption: HMG-CoA Reductase Activity Assay Workflow.
Detailed Steps:
-
Reagent Preparation:
-
Reconstitute purified HMG-CoA reductase enzyme in a suitable assay buffer (e.g., potassium phosphate buffer, pH 7.4, containing DTT and EDTA).
-
Prepare stock solutions of HMG-CoA and NADPH in distilled water.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, HMG-CoA reductase enzyme, and varying concentrations of this compound (or vehicle control).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).
-
Initiate the reaction by adding a mixture of HMG-CoA and NADPH to each well.
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
The rate of NADPH consumption is proportional to the HMG-CoA reductase activity and is determined from the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.
-
The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cellular Cholesterol Biosynthesis Assay
This assay measures the de novo synthesis of cholesterol in cultured cells using a radiolabeled precursor, such as [¹⁴C]-acetate.
Workflow:
Caption: Cellular Cholesterol Biosynthesis Assay Workflow.
Detailed Steps:
-
Cell Culture and Treatment:
-
Culture a suitable cell line, such as human hepatoma HepG2 cells, in appropriate growth medium.
-
Treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 24 hours).
-
-
Metabolic Labeling:
-
Following treatment, incubate the cells with a medium containing a radiolabeled cholesterol precursor, typically [¹⁴C]-acetate, for a few hours.
-
-
Lipid Extraction and Separation:
-
Wash the cells to remove unincorporated radiolabel and then lyse the cells.
-
Extract the total lipids from the cell lysates using an organic solvent mixture, such as chloroform:methanol.
-
Separate the different lipid classes from the total lipid extract using thin-layer chromatography (TLC).
-
-
Quantification and Analysis:
-
Visualize the radiolabeled lipids on the TLC plate using autoradiography or a phosphorimager.
-
Identify the cholesterol band based on a co-migrating standard.
-
Quantify the radioactivity in the cholesterol band to determine the rate of de novo cholesterol synthesis.
-
Normalize the results to the total protein concentration of the cell lysate.
-
Calculate the percentage of inhibition of cholesterol synthesis for each treatment condition relative to the control.
-
Conclusion
This compound, as a prodrug of fluvastatin, is anticipated to exert its lipid-lowering effects through the well-established mechanism of HMG-CoA reductase inhibition by its active acid metabolite. This inhibition leads to a reduction in hepatic cholesterol synthesis, a compensatory upregulation of LDL receptor expression, and ultimately, a decrease in circulating LDL cholesterol levels. The quantitative data and experimental protocols provided in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate the therapeutic potential of fluvastatin and its derivatives in the management of dyslipidemia. Future studies should focus on directly comparing the pharmacokinetic and pharmacodynamic profiles of this compound with fluvastatin sodium to validate the prodrug hypothesis and assess any potential therapeutic advantages.
References
In Vitro Biological Activity of Fluvastatin Isopropyl Ester: A Technical Guide
Core Mechanism of Action: HMG-CoA Reductase Inhibition
Fluvastatin is a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] By blocking the conversion of HMG-CoA to mevalonate, Fluvastatin effectively reduces the synthesis of cholesterol and other downstream isoprenoids that are crucial for various cellular functions.[1]
Quantitative Data: HMG-CoA Reductase Inhibition
| Compound | System | IC50 Value | Reference |
| Fluvastatin | Human Liver Microsomes | 40 - 100 nM | [3][4] |
| Fluvastatin | Rat Liver Microsomes | 40 - 100 nM | [3] |
Anticancer Activity: Proliferation, Apoptosis, and Signaling
Recent in vitro research has highlighted the potential of Fluvastatin as an anticancer agent, demonstrating its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.
Effects on Cancer Cell Proliferation and Apoptosis
Fluvastatin has been shown to decrease cell proliferation and increase apoptosis in several cancer types, with notable effects in high-grade breast cancer and endometrial cancer.[2][5]
| Cell Line / Tumor Type | Effect | Quantitative Measurement | Reference |
| High-Grade Breast Cancer | Decreased Proliferation | Median 7.2% reduction in Ki-67 index | [2] |
| High-Grade Breast Cancer | Increased Apoptosis | 60% of tumors showed an increase in cleaved caspase-3 | [2][6] |
| Endometrial Cancer Cells (KLE, RL95-2) | Decreased Viability & Proliferation | Concentration-dependent decrease | [1] |
| Endometrial Cancer Cells (KLE, RL95-2) | Increased Apoptosis | Increased TUNEL-positive cells and cleaved caspase-3 expression | [1] |
| Ovarian Cancer Cells (OVCAR3) | Increased Apoptosis | Significant enhancement of BAX protein levels | [7] |
Key Signaling Pathways
Fluvastatin's anticancer effects are mediated through the modulation of several key signaling pathways. The inhibition of the mevalonate pathway leads to a depletion of isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are essential for the post-translational modification and function of small GTPases involved in cell growth and survival.
Experimental Protocols
HMG-CoA Reductase Activity Assay (Colorimetric)
This assay measures the enzymatic activity of HMG-CoA reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
Materials:
-
HMG-CoA Reductase Assay Buffer
-
Recombinant HMG-CoA Reductase
-
HMG-CoA Substrate
-
NADPH
-
Fluvastatin Isopropyl Ester (or Fluvastatin)
-
96-well clear flat-bottom plate
-
Multi-well spectrophotometer
Procedure:
-
Prepare a reaction mix containing HMG-CoA Reductase Assay Buffer and NADPH.
-
Add the test compound (this compound, dissolved in a suitable solvent) and purified HMG-CoA reductase to the wells.
-
Incubate for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the HMG-CoA substrate.
-
Immediately measure the absorbance at 340 nm in kinetic mode for 10-30 minutes at 37°C.
-
Calculate the rate of NADPH consumption to determine the enzyme activity and inhibition.
Cell Proliferation Assay (CCK-8)
The Cell Counting Kit-8 (CCK-8) assay determines cell viability by measuring the conversion of a tetrazolium salt to a colored formazan product by cellular dehydrogenases.
Materials:
-
Cancer cell lines (e.g., KLE, RL95-2)
-
Complete cell culture medium
-
This compound (or Fluvastatin)
-
CCK-8 reagent
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the untreated control cells.
Apoptosis Assay (TUNEL)
The TUNEL (TdT-mediated dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Cells cultured on coverslips
-
This compound (or Fluvastatin)
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization solution (e.g., Triton X-100)
-
TUNEL reaction mixture (containing TdT and fluorescently labeled dUTP)
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Treat cells with this compound for the desired time.
-
Fix the cells with 4% PFA and then permeabilize them.
-
Incubate the cells with the TUNEL reaction mixture according to the manufacturer's protocol.
-
Counterstain the nuclei with DAPI.
-
Visualize the cells under a fluorescence microscope. TUNEL-positive cells (apoptotic) will show green fluorescence, while all nuclei will be stained blue by DAPI.
Western Blotting for Apoptosis Markers
Western blotting is used to detect the expression levels of specific proteins, such as cleaved caspase-3 and p53, which are involved in the apoptotic pathway.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Conclusion
While direct in vitro studies on this compound are limited, the extensive research on its active form, Fluvastatin, provides a strong foundation for understanding its biological activities. The primary mechanism of action is the competitive inhibition of HMG-CoA reductase. Furthermore, Fluvastatin exhibits significant anticancer properties in vitro, including the inhibition of cell proliferation and induction of apoptosis, by modulating key signaling pathways. The experimental protocols detailed in this guide provide a framework for the in vitro evaluation of this compound and other related compounds. Further research is warranted to elucidate the specific in vitro activity and hydrolysis kinetics of the isopropyl ester.
References
- 1. Fluvastatin suppresses the proliferation, invasion, and migration and promotes the apoptosis of endometrial cancer cells by upregulating Sirtuin 6 (SIRT6) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluvastatin reduces proliferation and increases apoptosis in women with high grade breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activity of fluvastatin, a cholesterol-lowering agent, and synergy with flucanazole and itraconazole against Candida species and Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluvastatin Induces Apoptosis in Primary and Transformed Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro activity of fluvastatin, a cholesterol-lowering agent, and synergy with flucanazole and itraconazole against Candida species and Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
Fluvastatin: A Comprehensive Technical Guide to Solubility and Stability
For the Attention of Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide addresses the solubility and stability of Fluvastatin and its sodium salt. While the initial request specified Fluvastatin Isopropyl Ester, a thorough review of the available scientific literature and product databases indicates that this compound is primarily classified as a degradation product or impurity, with limited to no publicly available data on its specific solubility and stability characteristics.[1] This guide, therefore, focuses on the extensively characterized parent compound, Fluvastatin, to provide a robust and data-driven resource.
Executive Summary
Fluvastatin, a synthetic HMG-CoA reductase inhibitor, is widely used in the management of hypercholesterolemia.[2][3] Its efficacy and safety are intrinsically linked to its physicochemical properties, particularly its solubility and stability. This document provides a detailed overview of the solubility of Fluvastatin and its sodium salt in various solvents and across a range of pH conditions. Furthermore, it delves into the stability of the molecule under forced degradation conditions, including hydrolysis, oxidation, thermal stress, and photolysis, as recommended by the International Council for Harmonisation (ICH) guidelines.[4] The degradation pathways and major degradation by-products are discussed, supported by experimental data and methodologies. This guide is intended to serve as a comprehensive resource for professionals involved in the research, development, and formulation of Fluvastatin.
Solubility Characteristics
Fluvastatin is a racemate, and its solubility is highly dependent on whether it is in its free acid form or as a salt, typically the sodium salt.[2] The sodium salt is generally more water-soluble than the free acid.[2] Statins, as a class, are often categorized as poorly soluble, which can impact their bioavailability.[5][6][7][8]
Solubility in Organic Solvents
Fluvastatin sodium salt exhibits solubility in a range of organic solvents. This is particularly relevant for the preparation of stock solutions for analytical and in vitro studies.
Table 1: Solubility of Fluvastatin Sodium in Organic Solvents
| Solvent | Approximate Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~87 mg/mL (200.71 mM) | [9] |
| Dimethylformamide (DMF) | ~10 mg/mL | [10] |
| Ethanol | ~0.5 mg/mL | [10] |
| Methanol | Soluble | [2] |
Note: The use of fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility.[9]
Aqueous Solubility
The aqueous solubility of Fluvastatin is pH-dependent. As a carboxylic acid, its solubility increases with increasing pH as the acid is converted to the more soluble carboxylate anion. Fluvastatin sodium is known to be hygroscopic in nature.[11]
Table 2: Aqueous Solubility of Fluvastatin Sodium
| Solvent System | Approximate Solubility | Reference |
| Water | 0.46 mg/L (for Fluvastatin free acid) | |
| PBS (pH 7.2) | ~0.2 mg/mL |
Note: Aqueous solutions of Fluvastatin sodium are not recommended for storage for more than one day.[10]
Stability Profile
Fluvastatin is known to be sensitive to heat, light, humidity, and acidic pH.[12] Forced degradation studies are crucial to identify potential degradation products and to develop stability-indicating analytical methods.[4]
Forced Degradation Studies
Forced degradation studies involve subjecting the drug substance to stress conditions that are more severe than accelerated stability testing conditions.[4] This helps in understanding the intrinsic stability of the molecule.
Table 3: Summary of Fluvastatin Stability under Forced Degradation Conditions
| Stress Condition | Observations | Major Degradation Products | Reference |
| Acidic Hydrolysis | Significant degradation | Acid degradate | [13] |
| Alkaline Hydrolysis | Susceptible to degradation | Hydrolysis products | [4] |
| Oxidative | Susceptible to degradation | Oxidation products | [4] |
| Thermal | Degradation observed at elevated temperatures | Thermolytic products | [4] |
| Photolytic | Degradation upon exposure to light | Photolytic by-products, anti-isomer, lactones | [14][15] |
Fluvastatin is reported to be very unstable during storage, with the anti-isomer and lactones being the main by-products formed.[14][15]
Experimental Protocols
Detailed and validated experimental protocols are fundamental for obtaining reliable solubility and stability data.
Solubility Determination
Equilibrium Solubility Method:
-
An excess amount of the Fluvastatin compound is added to a known volume of the solvent in a sealed vial.
-
The vials are agitated in a shaker at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The resulting suspension is filtered through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solid.
-
The concentration of Fluvastatin in the clear filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[16]
Forced Degradation Protocol
The following is a representative protocol for conducting forced degradation studies on Fluvastatin.
1. Acidic Hydrolysis:
- Dissolve a known concentration of Fluvastatin in a suitable solvent (e.g., methanol) and then dilute with an acidic solution (e.g., 0.1 N HCl).
- The solution is then heated at a specific temperature (e.g., 60-80°C) for a defined period.
- Samples are withdrawn at various time points, neutralized, and analyzed by a stability-indicating HPLC method.[13]
2. Alkaline Hydrolysis:
- Follow a similar procedure to acidic hydrolysis, but using a basic solution (e.g., 0.1 N NaOH).
3. Oxidative Degradation:
- Treat a solution of Fluvastatin with an oxidizing agent (e.g., 3-30% hydrogen peroxide).
- The reaction is typically carried out at room temperature or slightly elevated temperatures for a specified duration.
- Samples are analyzed at different time intervals.
4. Thermal Degradation:
- The solid drug substance is exposed to dry heat in a temperature-controlled oven (e.g., 105°C) for a set period.
- For degradation in solution, a solution of the drug is heated at a controlled temperature.
- The stressed samples are then dissolved in a suitable solvent and analyzed.
5. Photostability:
- Expose the solid drug substance or its solution to a controlled source of UV and visible light, as per ICH Q1B guidelines.
- A control sample is kept in the dark to differentiate between light-induced and thermal degradation.
- The light-exposed samples are then analyzed.
Workflow for Forced Degradation Study
Caption: Workflow of a typical forced degradation study for Fluvastatin.
Degradation Pathway
Understanding the degradation pathway of Fluvastatin is critical for identifying and controlling impurities in the drug substance and product.
Fluvastatin Degradation Pathways
Caption: Simplified degradation pathways of Fluvastatin.
HMG-CoA Reductase Inhibition Pathway
Fluvastatin exerts its therapeutic effect by inhibiting the HMG-CoA reductase enzyme, a key step in the cholesterol biosynthesis pathway.
HMG-CoA Reductase Pathway
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. Fluvastatin | C24H26FNO4 | CID 1548972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. polimery.umw.edu.pl [polimery.umw.edu.pl]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Development, Statistical Optimization and Characterization of Fluvastatin Loaded Solid Lipid Nanoparticles: A 32 Factor… [ouci.dntb.gov.ua]
- 8. mdpi.com [mdpi.com]
- 9. selleckchem.com [selleckchem.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. EP0907639B1 - Polymorphic compounds - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Improvement in chemical and physical stability of fluvastatin drug through hydrogen bonding interactions with different polymer matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. archives.ijper.org [archives.ijper.org]
An In-depth Technical Guide on the Pharmacokinetics and Metabolism of Fluvastatin Isopropyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of Fluvastatin Isopropyl Ester. It is presumed that this compound acts as a prodrug, which is rapidly hydrolyzed in vivo to its active form, fluvastatin. Consequently, this document focuses on the absorption, distribution, metabolism, and excretion (ADME) of fluvastatin, the pharmacologically active moiety.
Introduction
Fluvastatin is a fully synthetic, competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] By inhibiting this enzyme, fluvastatin effectively reduces plasma cholesterol levels and is used in the management of hypercholesterolemia.[3] Fluvastatin is structurally distinct from the fungal-derived statins, which contributes to its unique biopharmaceutical properties.[4] The isopropyl ester of fluvastatin is anticipated to undergo rapid hydrolysis by esterases to yield the active fluvastatin acid.
Pharmacokinetics
The pharmacokinetic profile of fluvastatin has been extensively studied. The data presented below pertains to the active drug, fluvastatin, following oral administration.
Fluvastatin is rapidly and almost completely absorbed from the gastrointestinal tract, with over 90% absorption.[4][5] However, it undergoes extensive first-pass metabolism in the liver, resulting in a moderate oral bioavailability.[6]
-
Bioavailability: The absolute bioavailability of an immediate-release capsule is approximately 24% (ranging from 9% to 50%).[7][8] The bioavailability of an extended-release tablet is around 29%.[9]
-
Effect of Food: Administration with a high-fat meal can delay the absorption of the extended-release tablet and increase its bioavailability by about 50%.[8][9]
Fluvastatin is highly bound to plasma proteins and has a relatively small volume of distribution.
-
Protein Binding: Approximately 98% of fluvastatin is bound to plasma proteins.[7][9] This binding is not significantly affected by the presence of other drugs like warfarin, salicylic acid, or glyburide at therapeutic concentrations.[9]
-
Volume of Distribution (Vd): The apparent volume of distribution is estimated to be 0.35 L/kg.[9]
Fluvastatin is extensively metabolized in the liver, primarily through hydroxylation.[7][9] The metabolism is mediated by multiple cytochrome P450 (CYP) isoenzymes.
-
Metabolic Pathways: The main metabolic pathways are hydroxylation of the indole ring at the 5- and 6-positions, N-dealkylation of the isopropyl group, and beta-oxidation of the side chain.[2][7]
-
CYP Isoenzymes: The primary enzyme responsible for fluvastatin metabolism is CYP2C9 (approximately 75%), with minor contributions from CYP3A4 (~20%) and CYP2C8 (~5%).[7][9]
-
Major Metabolites: The main metabolites are 5-hydroxy fluvastatin and 6-hydroxy fluvastatin.[7] Another significant metabolite is N-desisopropyl fluvastatin.[1][7] These hydroxylated metabolites have some pharmacological activity but are largely inactive and do not accumulate in the blood.[1][10]
The metabolites of fluvastatin are primarily eliminated through biliary excretion.
-
Route of Excretion: Approximately 95% of a dose is recovered in the feces, with about 5% excreted in the urine.[1][9]
-
Half-Life: The plasma elimination half-life of the immediate-release formulation is short, around 3 hours.[9]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of fluvastatin.
Table 1: Pharmacokinetic Parameters of Fluvastatin Formulations in Healthy Chinese Subjects [11]
| Parameter | Fluvastatin ER Tablet (80 mg QD) - Day 1 | Fluvastatin ER Tablet (80 mg QD) - Day 7 | Fluvastatin IR Capsule (40 mg BID) - Day 1 | Fluvastatin IR Capsule (40 mg BID) - Day 7 |
| Cmax (ng/mL) | 61.0 ± 39.0 | 63.9 ± 29.7 | 283 ± 271 | 382 ± 255 |
| Tmax (h) | 2.50 | 2.60 | 0.78 | 0.88 |
| AUC0-24h (ng·h/mL) | 242 ± 156 | 253 ± 91.1 | 720 ± 776 | 917 ± 994 |
| Relative Bioavailability (%) | 45.3 ± 23.9 | 43.3 ± 24.1 | - | - |
ER: Extended-Release; IR: Immediate-Release; QD: Once Daily; BID: Twice Daily; Cmax: Maximum Plasma Concentration; Tmax: Time to Reach Maximum Plasma Concentration; AUC: Area Under the Curve.
Table 2: General Pharmacokinetic Parameters of Fluvastatin
| Parameter | Value | Reference |
| Absolute Bioavailability | 24% (9-50%) | [7][8] |
| Protein Binding | 98% | [7][9] |
| Volume of Distribution | 0.35 L/kg | [9] |
| Elimination Half-Life (IR) | ~3 hours | [9] |
| Primary Route of Excretion | Feces (~95%) | [1][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. Below are representative protocols for the analysis of fluvastatin in biological samples.
-
Objective: To determine the pharmacokinetic profile of fluvastatin in rabbits.[9]
-
Subjects: Healthy rabbits.
-
Dosing: Administration of a single oral dose of fluvastatin.
-
Sample Collection: Blood samples are collected at predetermined time points post-dosing. Plasma is separated by centrifugation.
-
Sample Preparation: Plasma samples undergo a liquid-liquid extraction procedure to isolate fluvastatin.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC).[9]
-
Instrument: Waters Alliance e-2695 HPLC system.
-
Column: Symmetry C18 column (150x4.6mm, 3.5 µm).
-
Mobile Phase: Acetonitrile and 0.1% orthophosphoric acid (50:50 v/v).
-
Flow Rate: 1 mL/min.
-
Detection: UV detection at 224 nm.
-
-
Data Analysis: The concentration of fluvastatin in plasma samples is quantified against a calibration curve. Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated from the plasma concentration-time data.
-
Objective: To identify the metabolic pathways and the CYP enzymes involved in fluvastatin metabolism.
-
Methodology:
-
Incubation: Fluvastatin is incubated with human liver microsomes in the presence of NADPH (a cofactor for CYP enzymes).
-
Inhibition Studies: To identify the specific CYP isoforms involved, incubations are performed in the presence of selective chemical inhibitors for different CYP enzymes (e.g., sulfaphenazole for CYP2C9, ketoconazole for CYP3A4).
-
Sample Analysis: The reaction mixture is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent drug and its metabolites.
-
-
Data Analysis: The formation of metabolites in the presence and absence of inhibitors is compared to determine the contribution of each CYP isoform to the overall metabolism of fluvastatin.
Visualizations
Caption: Proposed metabolic pathway of this compound.
Caption: A typical experimental workflow for a pharmacokinetic study.
References
- 1. Clinical pharmacokinetics of fluvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Fluvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Fluvastatin | C24H26FNO4 | CID 1548972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of fluvastatin after single and multiple doses in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic Spectrophotometric Determination of Fluvastatin in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biotransformation of fluvastatin sodium in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. archives.ijper.org [archives.ijper.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Fluvastatin Isopropyl Ester vs. Fluvastatin Sodium: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive comparison of Fluvastatin Isopropyl Ester and Fluvastatin sodium for research applications. This document outlines the core physicochemical properties, mechanisms of action, and relevant experimental considerations to assist researchers in selecting the appropriate compound for their studies.
Introduction
Fluvastatin is a fully synthetic statin drug that competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] It is widely used in the management of hypercholesterolemia.[3] In a research context, fluvastatin is available in different forms, primarily as the sodium salt and the isopropyl ester. Fluvastatin sodium is the active pharmaceutical ingredient used in clinical formulations.[4] this compound, conversely, is predominantly utilized as a certified reference standard for analytical and quality control purposes.[5] The choice between these two forms is critical for the design and interpretation of preclinical research, impacting factors such as solubility, cell permeability, and ultimately, the observed biological activity.
Physicochemical Properties
The fundamental difference between Fluvastatin sodium and this compound lies in their chemical structure, which dictates their physical and chemical properties. Fluvastatin sodium is the salt of the active carboxylic acid, while the isopropyl ester is an esterified form. This variation significantly influences their solubility and lipophilicity.
| Property | This compound | Fluvastatin Sodium | References |
| Molecular Formula | C27H32FNO4 | C24H25FNNaO4 | [5] |
| Molecular Weight | 453.55 g/mol | 433.45 g/mol | [5] |
| Appearance | Crystalline solid | White to pale yellow crystalline powder | [6][7] |
| Solubility in Water | Expected to be poorly soluble | Soluble | [2] |
| Solubility in Organic Solvents | Soluble in organic solvents like ethanol, DMSO, and DMF | Soluble in ethanol, DMSO, and DMF | [6] |
| LogP | Higher (more lipophilic) | 4.5 | [2] |
| Stability | Generally stable under recommended storage conditions | Stable under recommended storage conditions; hygroscopic nature. Can degrade at pH below 8. | [2][7] |
Mechanism of Action and Signaling Pathways
Both this compound and Fluvastatin sodium exert their primary pharmacological effect through the inhibition of HMG-CoA reductase. For the isopropyl ester to be active, it must be hydrolyzed to the active carboxylic acid form of fluvastatin.
HMG-CoA Reductase Inhibition and Downstream Effects
Fluvastatin competitively inhibits HMG-CoA reductase, preventing the conversion of HMG-CoA to mevalonate. This action reduces the endogenous synthesis of cholesterol.[3] A key consequence of this inhibition is the upregulation of LDL receptors on hepatocytes, leading to increased clearance of LDL cholesterol from the circulation.
Beyond cholesterol synthesis, the inhibition of the mevalonate pathway also impacts the synthesis of important isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[8][9] These molecules are crucial for the post-translational modification (prenylation) of various proteins, including small GTPases like Ras and Rho. The disruption of protein prenylation affects various cellular signaling pathways involved in cell growth, differentiation, and inflammation.[8]
HMG-CoA Reductase Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Fluvastatin | C24H26FNO4 | CID 1548972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fluvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. US20080033030A1 - Fluvastatin sodium pharmaceutical compositions - Google Patents [patents.google.com]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. Inhibition of farnesyl pyrophosphate (FPP) and/or geranylgeranyl pyrophosphate (GGPP) biosynthesis and its implication in the treatment of cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Farnesyl pyrophosphate - Wikipedia [en.wikipedia.org]
A Technical Guide to the Spectroscopic Analysis of Fluvastatin Isopropyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the methodologies and expected data for the spectroscopic analysis of Fluvastatin Isopropyl Ester. While specific experimental data for this ester derivative is not extensively published, this guide synthesizes information from its parent compound, Fluvastatin, to present a robust analytical framework. This paper details the expected outcomes from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, complete with generalized experimental protocols and data interpretation.
Introduction
Fluvastatin is a synthetic HMG-CoA reductase inhibitor used to lower cholesterol and prevent cardiovascular disease.[1] Its isopropyl ester derivative is often synthesized for various research and development purposes, including its use as a reference standard in analytical methodologies.[2] A thorough spectroscopic characterization is crucial to confirm its identity, purity, and structure. This guide outlines the primary spectroscopic techniques for the analysis of this compound.
Spectroscopic Data Summary
The following tables summarize the anticipated spectroscopic data for this compound, based on the known data for Fluvastatin and the chemical modifications from the esterification of the carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.0-7.6 | m | 9H | Aromatic protons (indole and fluorophenyl rings) |
| ~6.5 | dd | 1H | Vinylic proton |
| ~5.5 | dd | 1H | Vinylic proton |
| ~4.9-5.1 | sept | 1H | CH of isopropyl ester |
| ~4.2 | m | 1H | CH-OH |
| ~3.8 | m | 1H | CH-OH |
| ~3.5 | m | 1H | CH of isopropyl group on indole |
| ~2.4 | d | 2H | CH₂ adjacent to C=O |
| ~1.5 | m | 2H | CH₂ |
| ~1.2 | d | 6H | CH₃ of isopropyl ester |
| ~1.6 | d | 6H | CH₃ of isopropyl group on indole |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~172 | C=O (ester) |
| ~160-163 | C-F (fluorophenyl) |
| ~110-140 | Aromatic and vinylic carbons |
| ~68-70 | CH-OH |
| ~67 | CH of isopropyl ester |
| ~40-50 | Aliphatic carbons |
| ~21 | CH₃ of isopropyl ester |
| ~20 | CH₃ of isopropyl group on indole |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 | O-H (stretching) |
| ~3050 | C-H (aromatic, stretching) |
| ~2970 | C-H (aliphatic, stretching) |
| ~1730 | C=O (ester, stretching) |
| ~1600, ~1480 | C=C (aromatic, stretching) |
| ~1250 | C-O (ester, stretching) |
| ~1220 | C-F (stretching) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₇H₃₂FNO₄[2] |
| Exact Mass | 453.2315[2] |
| [M+H]⁺ | 454.2393 |
| [M+Na]⁺ | 476.2212 |
| Key Fragment Ions (m/z) | Based on Fluvastatin fragmentation, expect fragments corresponding to the loss of the isopropyl ester group and subsequent fragmentations of the core structure. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 5: Predicted UV-Vis Absorption Data for this compound
| Solvent | λmax (nm) |
| Methanol/Ethanol | ~305 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A 400 MHz or higher NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64.
-
Spectral Width: -2 to 12 ppm.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024-4096 (or more, depending on sample concentration).
-
Spectral Width: 0 to 200 ppm.
-
Relaxation Delay: 2-5 seconds.
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shifts using the residual solvent peak as an internal standard.
-
Integrate the peaks in the ¹H spectrum and pick peaks in both spectra.
IR Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Data Processing:
-
Perform a background scan with no sample present.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.
-
Label the major absorption bands.
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
Sample Preparation:
-
Prepare a dilute solution of this compound (1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.
Acquisition Parameters (ESI-MS):
-
Ionization Mode: Positive ion mode is generally preferred for detecting [M+H]⁺ and [M+Na]⁺ adducts.
-
Mass Range: m/z 100-1000.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
MS/MS Fragmentation:
-
Select the precursor ion ([M+H]⁺) for fragmentation.
-
Apply a collision energy (e.g., 10-40 eV) to induce fragmentation.
-
Acquire the product ion spectrum.
UV-Vis Spectroscopy
Objective: To determine the wavelength of maximum absorption.
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a stock solution of this compound in a UV-transparent solvent (e.g., methanol or ethanol).
-
Prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.2 and 0.8.
Acquisition Parameters:
-
Wavelength Range: 200-400 nm.
-
Scan Speed: Medium.
-
Blank: Use the same solvent as used for the sample.
Data Processing:
-
Record the absorbance spectrum.
-
Identify the wavelength(s) of maximum absorbance (λmax).
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the synthesis and spectroscopic analysis of this compound.
Caption: Logical flow for tandem mass spectrometry (MS/MS) analysis.
References
Methodological & Application
Application Note: A Validated Stability-Indicating HPLC Method for the Determination of Fluvastatin Isopropyl Ester
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document details a developed and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Fluvastatin Isopropyl Ester in bulk drug and pharmaceutical formulations. The method is demonstrated to be simple, accurate, precise, and stability-indicating, in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
Introduction
Fluvastatin is a synthetic HMG-CoA reductase inhibitor, a class of drugs commonly known as statins, used to lower cholesterol and prevent cardiovascular disease.[5][6][7] It functions by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[8] this compound is a related compound and a potential impurity or intermediate in the synthesis of Fluvastatin. A reliable analytical method is crucial for the quantification of this compound to ensure the quality and purity of Fluvastatin drug substances and products.
This application note presents a stability-indicating RP-HPLC method for the determination of this compound. The method was validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[9]
Chemical Structures
The chemical structures of Fluvastatin and its corresponding Isopropyl Ester are shown below. The esterification occurs at the carboxylic acid functional group of Fluvastatin.
-
Fluvastatin: (3R,5S,6E)-7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic acid.
-
This compound: propan-2-yl (E,3R,5S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate.[10]
Experimental Protocol: Method Development and Validation
A standard HPLC system equipped with a UV detector was used for this method development.
| Parameter | Condition |
| HPLC System | Quaternary Gradient Pump, Autosampler, Column Oven, UV/Vis Detector |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Phenomenex Luna C18 or equivalent)[11][12][13] |
| Mobile Phase | Acetonitrile : 0.02M Potassium Phosphate Buffer (pH 5.0) (50:50, v/v)[11][12] |
| Flow Rate | 1.0 mL/min[11][12][13] |
| Detection Wavelength | 235 nm[11][12][14] |
| Injection Volume | 20 µL[11] |
| Column Temperature | 30°C[15] |
| Data Acquisition | Chromatography Data Station Software |
-
Buffer Preparation: Dissolve 2.72 g of monobasic potassium phosphate in 1000 mL of HPLC grade water. Adjust the pH to 5.0 with a dilute potassium hydroxide solution. Filter through a 0.45 µm membrane filter.
-
Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a 50:50 ratio. Degas the solution by sonication before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 5-40 µg/mL.[11]
Before performing the analysis, the suitability of the chromatographic system was evaluated. A working standard solution (e.g., 20 µg/mL) was injected six times. The acceptance criteria are summarized in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| % RSD of Peak Areas | ≤ 2.0% |
Method Validation Protocol and Results
The developed method was validated as per ICH Q2(R1) guidelines.[9]
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. The this compound solution was subjected to various stress conditions: acidic, alkaline, oxidative, thermal, and photolytic degradation.
-
Acid Hydrolysis: 1 mL of stock solution + 1 mL of 0.1 M HCl, heated at 70°C for 2 hours.[11]
-
Base Hydrolysis: 1 mL of stock solution + 1 mL of 0.1 M NaOH, kept at room temperature for 30 minutes.
-
Oxidative Degradation: 1 mL of stock solution + 1 mL of 3% H₂O₂, kept at room temperature for 120 minutes.[11]
-
Thermal Degradation: Drug powder kept at 105°C for 24 hours.
-
Photolytic Degradation: Drug solution exposed to UV light (254 nm) for 24 hours.
The chromatograms showed that the degradation product peaks were well-resolved from the main this compound peak, indicating the method's specificity.
The linearity of the method was evaluated by analyzing six concentrations of this compound ranging from 5 to 40 µg/mL.[11] The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Linearity Range | 5 - 40 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | y = mx + c |
The accuracy of the method was determined by performing recovery studies at three different concentration levels (80%, 100%, and 120%). A known amount of standard drug was added to a pre-analyzed sample solution, and the samples were re-analyzed. The experiment was performed in triplicate for each level.
| Concentration Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery | % RSD |
| 80% | 16 | (Result) | 98.0-102.0 | < 2.0 |
| 100% | 20 | (Result) | 98.0-102.0 | < 2.0 |
| 120% | 24 | (Result) | 98.0-102.0 | < 2.0 |
Precision was evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day Precision): Six replicate injections of a standard solution (20 µg/mL) were made on the same day.
-
Intermediate Precision (Inter-day Precision): The repeatability assay was performed on three different days to assess day-to-day variability.
| Precision Type | % RSD of Peak Area |
| Repeatability | < 2.0% |
| Intermediate Precision | < 2.0% |
LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ = the standard deviation of the response (y-intercepts of regression lines)
-
Where S = the slope of the calibration curve
-
| Parameter | Result (µg/mL) |
| LOD | ~1.0 µg/mL |
| LOQ | ~3.0 µg/mL |
The robustness of the method was assessed by introducing small, deliberate changes to the chromatographic conditions. The parameters evaluated included flow rate (±0.1 mL/min), mobile phase composition (±2% organic), and pH of the buffer (±0.2 units). The % RSD of the results was calculated.
| Parameter Changed | Variation | % RSD |
| Flow Rate (mL/min) | 0.9 | < 2.0 |
| 1.1 | < 2.0 | |
| Mobile Phase pH | 4.8 | < 2.0 |
| 5.2 | < 2.0 | |
| Acetonitrile % | 48% | < 2.0 |
| 52% | < 2.0 |
Visualizations
Caption: HPLC analysis workflow for this compound.
Caption: Core parameters for analytical method validation per ICH Q2(R1).
Conclusion
A simple, rapid, accurate, and precise RP-HPLC method for the quantitative determination of this compound has been successfully developed and validated. The method proved to be linear over the concentration range of 5-40 µg/mL with a high correlation coefficient. The results of the validation studies, including specificity, accuracy, precision, and robustness, were all within the acceptable limits as prescribed by ICH guidelines. The stability-indicating capability of the method was confirmed through forced degradation studies. This method is suitable for routine quality control analysis of this compound in bulk and pharmaceutical dosage forms.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Fluvastatin - Proteopedia, life in 3D [proteopedia.org]
- 6. Fluvastatin | C24H26FNO4 | CID 1548972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Fluvastatin - Wikipedia [en.wikipedia.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. database.ich.org [database.ich.org]
- 10. This compound | LGC Standards [lgcstandards.com]
- 11. eurasianjournals.com [eurasianjournals.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. wjpps.com [wjpps.com]
Application Notes and Protocols for Cell Culture Using Fluvastatin Isopropyl Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Fluvastatin Isopropyl Ester in cell culture experiments. The methodologies outlined below are based on established protocols for Fluvastatin and adapted for the isopropyl ester form, focusing on its application in cancer cell line studies.
Introduction
Fluvastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] Beyond its lipid-lowering effects, Fluvastatin has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines.[3][4][5] These effects are attributed to the depletion of mevalonate and its downstream products, which are crucial for post-translational modification (prenylation) of small GTPases like Ras and Rho, proteins essential for cell growth, survival, and signaling.[6] this compound is a lipophilic derivative of Fluvastatin. While specific protocols for the isopropyl ester are not widely published, it is anticipated to be hydrolyzed by intracellular esterases to the active Fluvastatin acid. Its increased lipophilicity may facilitate its passage across cell membranes.
Data Presentation
The following tables summarize quantitative data from studies using Fluvastatin in various cell lines. These provide a starting point for determining effective concentrations and treatment durations for this compound, though empirical optimization for each cell line and experimental setup is recommended.
Table 1: Effective Concentrations of Fluvastatin in Various Cancer Cell Lines
| Cell Line | Cancer Type | Effect Observed | Effective Concentration (µM) | Incubation Time | Citation |
| HepG2, SMMC-7721, MHCC-97H | Hepatocellular Carcinoma | Inhibition of proliferation, apoptosis induction, G2/M arrest | Dose-dependent | Not Specified | [3] |
| High-grade breast cancer cells | Breast Cancer | Decreased proliferation, increased apoptosis | 20-80 mg/day (in vivo) | 3-6 weeks | [7] |
| OVCAR3 | Ovarian Cancer | Cytotoxicity (as nano-conjugate) | IC50 = 2.5 µM | 24 hours | [8] |
| P815 | Mastocytoma | Inhibition of ERK and AKT signaling | 10 µM | 24 hours | [6] |
| Non-small cell lung cancer (NSCLC) cells | Lung Cancer | Growth suppression, apoptosis | Not Specified | Not Specified | [9] |
Table 2: Summary of Fluvastatin's Effects on Signaling Pathways
| Cell Line/System | Pathway Affected | Upstream Effector | Downstream Effect | Citation |
| Mast Cells | c-Kit-Ras-ERK | Fluvastatin (via GGPP depletion) | Reduced ERK phosphorylation, apoptosis | [6] |
| Hepatocellular Carcinoma Cells | Mitochondria-operated pathway | Fluvastatin | Downregulation of Bcl-2, procaspase-9; upregulation of Bax, cleaved-caspase-3, cytosolic cytochrome c | [3] |
| Renal Cell Carcinoma | Akt/mTOR | Fluvastatin | Suppression of Akt/mTOR signaling | [10] |
| Non-small cell lung cancer (NSCLC) cells | Braf/MEK/ERK1/2 and Akt | Fluvastatin (via HMGCR inhibition) | Inhibition of signaling pathways | [9] |
Experimental Protocols
1. Preparation of this compound Stock Solution
Due to the hydrophobic nature of this compound, a specific dissolution protocol is required to ensure its solubility in aqueous cell culture media. The following three-step protocol is adapted from methods for dissolving hydrophobic esters for in vitro studies.[11][12]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Complete cell culture medium
Protocol:
-
Step 1: Initial Dissolution in DMSO.
-
Prepare a high-concentration stock solution (e.g., 10-20 mM) of this compound in 100% DMSO.
-
Vortex thoroughly to dissolve the compound completely. If necessary, warm the solution briefly to 37°C in a water bath to aid dissolution.
-
-
Step 2: Dilution in FBS.
-
Pre-warm heat-inactivated FBS to approximately 50°C.
-
Dilute the DMSO stock solution 1:10 in the pre-warmed FBS. This step helps to create a more stable emulsion and prevents precipitation of the hydrophobic compound when introduced to the aqueous medium.
-
-
Step 3: Final Dilution in Cell Culture Medium.
-
Further dilute the FBS-emulsified stock solution into pre-warmed complete cell culture medium to achieve the desired final working concentrations.
-
Ensure the final concentration of DMSO in the culture medium is less than 0.1% to avoid solvent-induced cytotoxicity.
-
Prepare a vehicle control using the same concentrations of DMSO and FBS in the final culture medium.
-
2. General Cell Culture Treatment Protocol
Materials:
-
Cultured cells in logarithmic growth phase
-
Complete cell culture medium
-
This compound working solutions
-
Vehicle control medium
Protocol:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or flasks) at a density that will ensure they are in the logarithmic growth phase throughout the experiment. Allow cells to adhere and stabilize overnight.
-
The following day, remove the existing medium and replace it with fresh medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
After the incubation period, harvest the cells for downstream analysis (e.g., apoptosis assay, cell cycle analysis, or Western blotting).
3. Apoptosis Assay by Annexin V/Propidium Iodide Staining
This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Harvest both adherent and suspension cells from the culture vessel. For adherent cells, use a gentle dissociation agent like trypsin and neutralize with a serum-containing medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
4. Cell Cycle Analysis by Propidium Iodide Staining
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and control cells
-
PBS
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Harvest cells as described for the apoptosis assay.
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
5. Western Blotting for Signaling Pathway Analysis
This protocol is used to detect changes in the expression and phosphorylation of proteins involved in signaling pathways affected by Fluvastatin.
Materials:
-
Treated and control cells
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-ERK, total ERK, p-Akt, total Akt, cleaved caspase-3)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Harvest cells and wash with cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Add ECL substrate and visualize the protein bands using an imaging system.
Visualizations
Caption: Signaling pathway affected by this compound.
Caption: General experimental workflow for cell culture studies.
References
- 1. cancer.wisc.edu [cancer.wisc.edu]
- 2. Fluvastatin | C24H26FNO4 | CID 1548972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Western Blotting Protocol (Fluorescent) | Cell Signaling Technology [cellsignal.com]
- 5. In vitro activity of fluvastatin, a cholesterol-lowering agent, and synergy with flucanazole and itraconazole against Candida species and Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluvastatin Induces Apoptosis in Primary and Transformed Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Fluvastatin treatment inhibits leucocyte adhesion and extravasation in models of complement-mediated acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Evaluation of Fluvastatin and its Analogs in Animal Models
Disclaimer: Extensive literature searches did not yield specific in vivo studies for Fluvastatin Isopropyl Ester. The following application notes and protocols are based on established methodologies for the parent compound, Fluvastatin, and are provided as a representative guide for researchers, scientists, and drug development professionals investigating novel statin prodrugs or analogs.
Introduction
Fluvastatin is a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2][3][4] By inhibiting this enzyme, Fluvastatin reduces hepatic cholesterol synthesis, leading to an upregulation of LDL receptors and increased clearance of LDL cholesterol from the bloodstream.[2][4] These application notes provide protocols for evaluating the efficacy of Fluvastatin and its analogs, such as this compound, in rodent models of hyperlipidemia.
Signaling Pathway of Fluvastatin
Fluvastatin's primary mechanism of action is the inhibition of the mevalonate pathway. This pathway is crucial for cholesterol biosynthesis. A simplified representation of this pathway and the point of inhibition by Fluvastatin is depicted below.
Figure 1: Fluvastatin's Inhibition of the Cholesterol Biosynthesis Pathway.
Experimental Protocols
Induction of Hyperlipidemia in Rodent Models
Two common methods for inducing hyperlipidemia in rats are a high-fat diet (HFD) and injection of a surfactant like Tyloxapol (Triton WR-1339).
Protocol 3.1.1: High-Fat Diet-Induced Hyperlipidemia
This protocol is suitable for chronic studies of hyperlipidemia.
-
Animal Model: Male Wistar rats (180-200g).
-
Acclimatization: Acclimatize animals for at least one week with free access to standard chow and water.
-
Diet Composition: A common high-fat diet consists of 95% commercial rat feed, 4% cholesterol, and 1% cholic acid.[5] Another protocol suggests adding 1% cholesterol to the standard diet.[6]
-
Induction Period: Feed the animals the high-fat diet for a period of 4 to 8 weeks to establish hyperlipidemia.[5][6]
-
Monitoring: Collect blood samples at baseline and at regular intervals to monitor lipid profiles (Total Cholesterol, Triglycerides, LDL-C, HDL-C).
Protocol 3.1.2: Triton WR-1339-Induced Hyperlipidemia
This protocol is suitable for acute studies of hyperlipidemia.
-
Animal Model: Male Wistar rats (180-200g).
-
Acclimatization: Acclimatize animals for at least one week.
-
Induction: Administer a single intraperitoneal injection of Triton WR-1339 (Tyloxapol) at a dose of 100-200 mg/kg body weight.[7][8] This non-ionic detergent inhibits lipoprotein lipase, leading to a rapid increase in serum lipids.[7][9]
-
Sustained Hyperlipidemia: For subacute or chronic studies, intravenous injections of Tyloxapol three times a week can maintain high levels of serum cholesterol and triglycerides.[9]
-
Timeline: A significant increase in lipid levels, approximately tenfold, can be observed within 24 hours of a single injection.[7]
Dosing and Administration of Fluvastatin Analog
-
Vehicle: Prepare a vehicle solution, for example, a mixture of 5% PGE400, 5% Tween80, and 2.5% DMSO in sterile water.[10]
-
Dose Levels: Based on previous studies with Fluvastatin in mice, dose levels of 15 mg/kg and 75 mg/kg can be considered.[10] For a novel ester, dose-ranging studies are recommended.
-
Administration: Administer the compound or vehicle daily via oral gavage for the duration of the study.[10]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating a Fluvastatin analog in a high-fat diet-induced hyperlipidemia model.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Fluvastatin Sodium? [synapse.patsnap.com]
- 3. Fluvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Fluvastatin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Modelling hypercholesterolaemia in rats using high cholesterol diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medcraveonline.com [medcraveonline.com]
- 9. A procedure for inducing sustained hyperlipemia in rats by administration of a surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for the Quantitative Analysis of Fluvastatin Isopropyl Ester in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluvastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2][3] It is widely used in the treatment of hypercholesterolemia. Fluvastatin Isopropyl Ester is a prodrug of Fluvastatin, designed to potentially enhance its pharmacokinetic properties. Accurate quantification of this compound in biological samples is crucial for preclinical and clinical studies to evaluate its absorption, distribution, metabolism, and excretion (ADME) profile.
These application notes provide a detailed protocol for a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of this compound in human plasma. The protocol includes procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with method validation parameters presented in tabular format.
Signaling Pathway: Fluvastatin Mechanism of Action
Fluvastatin exerts its lipid-lowering effects by inhibiting the HMG-CoA reductase pathway, which is responsible for the endogenous synthesis of cholesterol.[4][5][6] By blocking the conversion of HMG-CoA to mevalonate, Fluvastatin reduces the intracellular cholesterol pool, leading to the upregulation of LDL receptors on hepatocytes and increased clearance of LDL cholesterol from the circulation.[1][7][8]
Experimental Protocols
Sample Collection and Handling
Due to the potential for enzymatic hydrolysis of the isopropyl ester in biological matrices, it is critical to inhibit esterase activity immediately upon sample collection.
-
Anticoagulant: Collect whole blood in tubes containing potassium fluoride (KF) as the esterase inhibitor and sodium heparin or K2EDTA as the anticoagulant.
-
Processing: Centrifuge the blood samples at 3000 x g for 10 minutes at 4°C within 30 minutes of collection.
-
Storage: Transfer the resulting plasma to clearly labeled polypropylene tubes and store at -80°C until analysis.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol outlines a liquid-liquid extraction procedure for the efficient recovery of this compound from plasma.
-
Thawing: Thaw plasma samples on ice.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 200 µL of plasma sample, 20 µL of internal standard working solution (e.g., a stable isotope-labeled this compound), and 20 µL of a buffer solution (e.g., 0.1 M ammonium acetate, pH 5.0).
-
Vortexing: Vortex the mixture for 10 seconds.
-
Extraction: Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).
-
Mixing: Vortex for 2 minutes, followed by centrifugation at 10,000 x g for 5 minutes.
-
Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of reconstitution solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex for 30 seconds.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
| LC Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 30% B and re-equilibrate for 1 minute. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | To be optimized for this compound and the internal standard. |
Data Presentation
The following tables summarize the expected performance characteristics of the validated LC-MS/MS method for the quantitative analysis of this compound in human plasma.
Table 1: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | R² | LLOQ (ng/mL) |
| This compound | 0.1 - 100 | > 0.995 | 0.1 |
Table 2: Precision and Accuracy
| QC Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low QC (0.3) | < 10 | 90 - 110 | < 15 | 85 - 115 |
| Mid QC (5.0) | < 10 | 90 - 110 | < 15 | 85 - 115 |
| High QC (80.0) | < 10 | 90 - 110 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| QC Concentration (ng/mL) | Mean Extraction Recovery (%) | Matrix Effect (%) |
| Low QC (0.3) | > 85 | 90 - 110 |
| High QC (80.0) | > 85 | 90 - 110 |
Table 4: Stability
| Stability Condition | Duration | Stability (% of Nominal) |
| Bench-top (Room Temp) | 6 hours | 90 - 110 |
| Autosampler (4°C) | 24 hours | 90 - 110 |
| Freeze-Thaw Cycles | 3 cycles | 85 - 115 |
| Long-term (-80°C) | 90 days | 85 - 115 |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the quantitative analysis of this compound from biological samples.
Method Validation Logical Relationship
This diagram outlines the logical dependencies of the key validation parameters for the analytical method.
Disclaimer
This document provides a general protocol and application notes for the quantitative analysis of this compound. The specific parameters for the LC-MS/MS method, including MRM transitions and collision energies, must be optimized in the user's laboratory for the specific instrumentation being used. Full method validation according to regulatory guidelines (e.g., FDA, EMA) is required before use in regulated bioanalysis.
References
- 1. Enzymes involved in the bioconversion of ester-based prodrugs. | Semantic Scholar [semanticscholar.org]
- 2. Unexpected Stability of a Prodrug to Enzymatic Hydrolysis within a Hydrated HPMC Matrix Tablet [mdpi.com]
- 3. Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of esterase mediated hydrolysis of simvastatin in human and rat blood and its impact on pharmacokinetic profiles of simvastatin and its active metabolite in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Characterization and Hydrolysis Studies of a Prodrug Obtained as Ester Conjugate of Geraniol and Ferulic Acid by Enzymatic Way - PMC [pmc.ncbi.nlm.nih.gov]
Application of Fluvastatin Isopropyl Ester in Atherosclerosis Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaque within the arteries, remains a leading cause of cardiovascular disease worldwide. Statins, a class of lipid-lowering drugs, are a cornerstone in the management and prevention of atherosclerosis. Fluvastatin, a synthetic statin, effectively inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. Its isopropyl ester form serves as a prodrug, which is hydrolyzed in vivo to the active fluvastatin acid. This document provides detailed application notes and protocols for the use of Fluvastatin Isopropyl Ester in atherosclerosis research, covering its mechanism of action, experimental applications, and relevant protocols.
Mechanism of Action
Fluvastatin's primary mechanism of action is the competitive inhibition of HMG-CoA reductase in the liver. This inhibition leads to a decrease in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on hepatocytes. The increased number of LDL receptors enhances the clearance of low-density lipoprotein (LDL) cholesterol from the circulation, thereby reducing plasma LDL levels, a key factor in the development of atherosclerosis.
Beyond its lipid-lowering effects, Fluvastatin exhibits several pleiotropic effects that contribute to its anti-atherosclerotic properties. These include:
-
Inhibition of the Rho/ROCK Pathway: By reducing the synthesis of isoprenoid intermediates, Fluvastatin inhibits the activation of the small GTPase RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). This pathway is implicated in endothelial dysfunction, vascular inflammation, and smooth muscle cell proliferation.
-
Anti-inflammatory Effects: Fluvastatin has been shown to suppress the activation of the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB) in endothelial cells. This leads to a reduction in the expression of adhesion molecules and pro-inflammatory cytokines, thereby attenuating the inflammatory response within the atherosclerotic plaque.
-
Improvement of Endothelial Function: Fluvastatin enhances the production of nitric oxide (NO) by endothelial cells, a key molecule in maintaining vascular health and preventing endothelial dysfunction.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize quantitative data from studies investigating the effects of Fluvastatin in atherosclerosis.
Table 1: Effect of Fluvastatin on Plasma Lipids and Atherosclerotic Plaque Size in Animal Models
| Animal Model | Fluvastatin Dose | Duration | Change in Total Cholesterol | Change in LDL Cholesterol | Change in Atherosclerotic Lesion Area | Reference |
| ApoE-/- Mice | 50 mg/kg/day | 20 weeks | -53% | Not Reported | No significant reduction | [1] |
| Rabbits (0.5% cholesterol diet) | 2 mg/kg/day | 17 weeks | No significant change | No significant change | Significant reduction in intraluminal lesion area | [2] |
Table 2: Effect of Fluvastatin on Atherosclerotic Plaque Composition in Humans
| Study Population | Fluvastatin Dose | Duration | Change in Fibro-Fatty Volume | Change in Fibrous Tissue Volume | Change in Dense Calcium Volume | Reference |
| Patients with stable angina | 40 mg/day | 12 months | -47.6 mm³ (p < 0.0001) | +16.8 mm³ (p < 0.0001) | No significant change | [3] |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by Fluvastatin in the context of atherosclerosis.
Experimental Protocols
Preparation of this compound for In Vitro and In Vivo Studies
This compound is sparingly soluble in aqueous solutions. Therefore, a stock solution should be prepared in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.
In Vitro Stock Solution Preparation:
-
Weigh the desired amount of this compound powder.
-
Dissolve the powder in sterile DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
For experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentration.
In Vivo Formulation Preparation:
-
For oral administration, this compound can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water.
-
For intraperitoneal injection, a stock solution in DMSO can be prepared and then further diluted in sterile saline. The final DMSO concentration should be kept low to minimize toxicity.
In Vitro Model: Foam Cell Formation Assay
This protocol describes the induction of macrophage-derived foam cells and their treatment with this compound.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and antibiotics
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Oxidized LDL (oxLDL)
-
This compound stock solution
-
Oil Red O staining solution
Procedure:
-
Cell Seeding: Seed macrophages in a multi-well plate at an appropriate density. For THP-1 monocytes, differentiate them into macrophages by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.
-
Foam Cell Induction: After differentiation (for THP-1), replace the medium with fresh medium containing oxLDL (e.g., 50 µg/mL) and incubate for 24-48 hours.
-
Fluvastatin Treatment: Treat the foam cells with varying concentrations of this compound for 24 hours.
-
Lipid Accumulation Staining (Oil Red O):
-
Wash the cells with PBS.
-
Fix the cells with 10% formalin for 10 minutes.
-
Wash with water and then with 60% isopropanol.
-
Stain with freshly prepared Oil Red O working solution for 15-30 minutes.
-
Wash with 60% isopropanol and then with water.
-
Visualize and quantify the lipid droplets using a microscope.
-
In Vivo Model: Atherosclerosis in ApoE-/- Mice
This protocol outlines the induction of atherosclerosis in Apolipoprotein E-deficient (ApoE-/-) mice and their treatment with this compound.
Materials:
-
ApoE-/- mice
-
High-fat diet (Western diet)
-
This compound formulation
-
Anesthesia
-
Surgical tools for perfusion and tissue collection
-
Oil Red O staining solution
Procedure:
-
Induction of Atherosclerosis: At 6-8 weeks of age, switch the ApoE-/- mice to a high-fat diet and maintain them on this diet for 12-16 weeks.
-
Fluvastatin Treatment: Administer this compound to the treatment group daily via oral gavage or intraperitoneal injection. The control group should receive the vehicle only.
-
Tissue Collection: At the end of the treatment period, euthanize the mice and perfuse the vascular system with PBS followed by a fixative (e.g., 4% paraformaldehyde).
-
Atherosclerotic Plaque Analysis (En Face Oil Red O Staining):
-
Dissect the entire aorta from the heart to the iliac bifurcation.
-
Carefully remove the adventitial fat.
-
Open the aorta longitudinally and pin it flat on a wax surface.
-
Rinse with 70% ethanol.
-
Destain with 70% ethanol and rinse with water.[4]
-
Capture images of the aorta and quantify the plaque area using image analysis software.[5]
-
Western Blot Analysis of NF-κB Pathway
This protocol describes the analysis of key proteins in the NF-κB pathway in endothelial cells treated with this compound.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
TNF-α (or other inflammatory stimulus)
-
This compound stock solution
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p65, anti-IκBα, anti-phospho-IκBα)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Culture HUVECs to confluence. Pre-treat the cells with this compound for a specified time (e.g., 16 hours) before stimulating with TNF-α (e.g., 20 ng/mL) for a short period (e.g., 15-30 minutes).[1]
-
Protein Extraction: Lyse the cells and determine the protein concentration.
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Experimental Workflow Diagram
References
- 1. Statins prevent NF-kappaB transactivation independently of the IKK-pathway in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aorta Atherosclerosis Lesion Analysis in Hyperlipidemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. umassmed.edu [umassmed.edu]
Unveiling the Secrets of Cholesterol Biosynthesis: A Guide to Using Fluvastatin Isopropyl Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Fluvastatin Isopropyl Ester as a potent tool to investigate the intricate pathways of cholesterol biosynthesis. Fluvastatin, a competitive inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol synthesis pathway, serves as an invaluable pharmacological agent for elucidating the regulatory mechanisms governing cellular cholesterol homeostasis. While Fluvastatin is commonly available as a sodium salt, the isopropyl ester form offers potential advantages in terms of cell permeability, facilitating its delivery into the cellular environment for in vitro studies. It is presumed that intracellular esterases hydrolyze the isopropyl ester to the active fluvastatin acid.
Mechanism of Action
Fluvastatin competitively inhibits HMG-CoA reductase, preventing the conversion of HMG-CoA to mevalonate.[1][2] This blockade leads to a reduction in the intracellular pool of cholesterol, triggering a cascade of regulatory responses primarily mediated by the Sterol Regulatory Element-Binding Protein 2 (SREBP-2).
Key Applications in Cholesterol Biosynthesis Research
-
Inhibition of HMG-CoA Reductase Activity: Directly measure the inhibitory potency of Fluvastatin on the key enzyme of cholesterol synthesis.
-
Cellular Cholesterol Quantification: Assess the impact of Fluvastatin on total cellular cholesterol, free cholesterol, and cholesteryl ester levels.
-
Investigation of the SREBP-2 Pathway: Elucidate the feedback mechanism by which cells respond to reduced cholesterol levels, including the activation of SREBP-2 and the upregulation of its target genes.
Data Presentation
The following tables summarize the quantitative effects of Fluvastatin on key parameters of cholesterol biosynthesis.
Table 1: Inhibitory Activity of Fluvastatin on HMG-CoA Reductase
| Parameter | Value | Reference |
| IC50 (Human Liver Microsomes) | 40 - 100 nM | [3] |
| IC50 (Rat Liver Microsomes) | 0.015 µM | [4] |
Table 2: Effect of Fluvastatin on Cholesterol Levels (In Vivo - Clinical Studies)
| Dosage | LDL Cholesterol Reduction | Total Cholesterol Reduction | Triglyceride Reduction | Reference |
| 10 mg/day | 15% | 11% | 3% | [5][6] |
| 80 mg/day | 33% | 25% | 17.5% | [5][6] |
Table 3: Effect of Statins on Cholesterol Synthesis in HepG2 Cells
| Statin | IC50 (Sterol Synthesis Inhibition) | Reference |
| Fluvastatin | Not explicitly found, but expected to be potent | |
| Lovastatin | 24 nM | [7] |
| Simvastatin | 34 nM | [7] |
| Pravastatin | 1900 nM | [7] |
Note: While a specific IC50 for Fluvastatin on sterol synthesis in HepG2 cells was not found in the provided search results, its known potency as an HMG-CoA reductase inhibitor suggests it would be in the nanomolar range, similar to lovastatin and simvastatin.
Experimental Protocols
Protocol 1: In Vitro HMG-CoA Reductase Activity Assay (Spectrophotometric)
This protocol allows for the determination of the inhibitory effect of this compound on HMG-CoA reductase activity by measuring the decrease in NADPH absorbance at 340 nm.[3][8]
Materials:
-
Purified HMG-CoA Reductase (catalytic domain)
-
HMG-CoA substrate solution
-
NADPH
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 10 mM DTT)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of kinetic measurements at 340 nm and 37°C
Procedure:
-
Prepare Reagents:
-
Prepare a 2X HMG-CoA/NADPH solution in assay buffer.
-
Prepare serial dilutions of this compound in assay buffer.
-
-
Assay Setup:
-
Add 50 µL of the appropriate Fluvastatin dilution or vehicle control to each well.
-
Add 25 µL of purified HMG-CoA reductase to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction:
-
Add 25 µL of the 2X HMG-CoA/NADPH solution to each well to start the reaction.
-
-
Measurement:
-
Immediately start kinetic reading at 340 nm every 30 seconds for 10-20 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (decrease in absorbance over time) for each concentration of Fluvastatin.
-
Plot the percentage of inhibition against the logarithm of the Fluvastatin concentration to determine the IC50 value.
-
Protocol 2: Quantification of Total Cholesterol in Cultured Cells
This protocol describes a method to quantify total cholesterol in cell lysates using a colorimetric or fluorometric assay kit.
Materials:
-
Cultured cells (e.g., HepG2)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer)
-
Total Cholesterol Assay Kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for 24-48 hours.
-
-
Cell Lysis:
-
Wash cells with cold PBS.
-
Lyse the cells using an appropriate lysis buffer.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
-
Cholesterol Quantification:
-
Follow the manufacturer's instructions for the chosen cholesterol assay kit. This typically involves incubating the cell lysate with a reaction mixture containing cholesterol oxidase and cholesterol esterase, which generates a detectable signal (color or fluorescence).
-
-
Data Analysis:
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the total cholesterol concentration in each sample based on a standard curve.
-
Normalize the cholesterol content to the total protein concentration of the cell lysate.
-
Visualizations
Caption: Cholesterol Biosynthesis Pathway and Fluvastatin Inhibition.
Caption: SREBP-2 Activation Pathway in Response to Fluvastatin.
Caption: General Experimental Workflow for Studying Fluvastatin Effects.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. scbt.com [scbt.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. Optimization, Validation and Application of Spectrophotometric Assay for 3-Hydroxy-3-methylglutarylcoenzyme A Reductase Activity | Tropical Journal of Pharmaceutical Research [ajol.info]
- 5. SREBP-2 positively regulates transcription of the cholesterol efflux gene, ABCA1, by generating oxysterol ligands for LXR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Model Lipid Raft Membranes for Embedding Integral Membrane Proteins: Reconstitution of HMG-CoA Reductase and Its Inhibition by Statins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pravastatin inhibited the cholesterol synthesis in human hepatoma cell line Hep G2 less than simvastatin and lovastatin, which is reflected in the upregulation of 3-hydroxy-3-methylglutaryl coenzyme A reductase and squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HMG-CoA Reductase (HMGR) Assay Kit [merckmillipore.com]
Application Notes and Protocols: Fluvastatin Dose-Response Studies In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluvastatin, a synthetic 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitor, is widely recognized for its cholesterol-lowering properties. Beyond its role in cardiovascular medicine, emerging research has highlighted its potential as an anticancer agent. In vitro studies have demonstrated that fluvastatin can inhibit cell proliferation and induce apoptosis in various cancer cell lines. These effects are primarily attributed to the inhibition of the mevalonate pathway, which is crucial for the synthesis of cholesterol and isoprenoids necessary for post-translational modification of signaling proteins involved in cell growth and survival.
This document provides a detailed overview of the dose-response effects of fluvastatin in in vitro settings, summarizing key quantitative data and providing comprehensive protocols for essential experimental procedures. While the focus is on fluvastatin, it is important to note that in vitro studies typically utilize the active form, fluvastatin sodium, rather than the isopropyl ester. It is presumed that the ester form would be hydrolyzed to the active acid in a physiological or aqueous environment.
Quantitative Data Presentation
The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the dose-dependent cytotoxic effects of fluvastatin on cancer cells. The following tables summarize the IC50 values of fluvastatin in various human cancer cell lines, as determined by cell viability assays.
Table 1: IC50 Values of Fluvastatin in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Duration (hours) | IC50 (µM) |
| OVCAR3 | Ovarian Cancer | 24 | 45.7 ± 0.4[1] |
| DoTc2 4510 | Cervical Carcinoma | 72 | > 100 |
| A-375 | Malignant Melanoma | 72 | ~50 |
| A-673 | Ewing's Sarcoma | 72 | ~100 |
| SNB-75 | Brain Cancer | Not Specified | > 100 |
Note: The inhibitory effects of fluvastatin can be cell-line specific and time-dependent. Some studies have indicated that higher concentrations of fluvastatin may be required to achieve significant inhibition of cell viability[2].
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding:
-
Culture cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Fluvastatin Treatment:
-
Prepare a stock solution of fluvastatin sodium in a suitable solvent (e.g., DMSO or sterile water).
-
Prepare serial dilutions of fluvastatin in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of fluvastatin. Include a vehicle control (medium with the solvent used to dissolve fluvastatin).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO, acidified isopropanol, or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each fluvastatin concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of fluvastatin concentration to generate a dose-response curve and determine the IC50 value.
-
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
The Annexin V/PI assay is a widely used method for detecting apoptosis by flow cytometry.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with various concentrations of fluvastatin for the desired time. Include both untreated and vehicle-treated controls.
-
-
Cell Harvesting and Washing:
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (100 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Four populations of cells can be distinguished:
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
-
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis, such as the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.
Protocol:
-
Protein Extraction:
-
After treatment with fluvastatin, wash the cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay such as the Bradford or BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize them using an imaging system.
-
-
Densitometry Analysis:
-
Quantify the intensity of the protein bands using image analysis software. Normalize the expression of Bax and Bcl-2 to the loading control.
-
HMG-CoA Reductase Activity Assay
This assay measures the enzymatic activity of HMG-CoA reductase, the direct target of fluvastatin.
Principle: HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonate, a reaction that involves the oxidation of NADPH to NADP⁺. The activity of the enzyme can be determined by spectrophotometrically measuring the decrease in absorbance at 340 nm, which corresponds to the consumption of NADPH.
Protocol:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing assay buffer (e.g., potassium phosphate buffer, pH 7.4), NADPH, and HMG-CoA substrate.
-
For inhibitor screening, add different concentrations of fluvastatin to the reaction mixture.
-
-
Enzyme Addition:
-
Initiate the reaction by adding a purified catalytic domain of HMG-CoA reductase to the reaction mixture.
-
-
Kinetic Measurement:
-
Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer or microplate reader.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition of HMG-CoA reductase activity for each fluvastatin concentration and calculate the IC50 value.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Fluvastatin's mechanism of action.
Caption: In vitro dose-response experimental workflow.
References
Standard Operating Procedure for the Handling and Use of Fluvastatin Isopropyl Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe and effective handling of Fluvastatin Isopropyl Ester in a research and development laboratory setting.
Introduction
Fluvastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] The isopropyl ester form is a lipophilic derivative of Fluvastatin, often used as a reference standard in analytical studies or as a tool compound in preclinical research. Its ester linkage increases its membrane permeability compared to the parent carboxylic acid, which can be advantageous for cell-based assays.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Fluvastatin and its Isopropyl Ester derivative is presented in Table 1.
Table 1: Chemical and Physical Properties
| Property | Fluvastatin | This compound |
| Molecular Formula | C₂₄H₂₆FNO₄ | C₂₇H₃₂FNO₄ |
| Molecular Weight | 411.47 g/mol | 453.54 g/mol |
| Appearance | White to off-white crystalline powder | Assumed to be a solid |
| Storage Temperature | -20°C | +5°C (as a reference standard)[3] |
| LogP | ~2.4 | Estimated > 3.5 |
Safety and Handling Precautions
Fluvastatin and its derivatives should be handled with care in a laboratory setting. The following precautions are based on the safety data sheet for Fluvastatin and general laboratory safety guidelines.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
-
Engineering Controls: Handle the solid compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust particles.
-
Hygiene: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
-
Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Solubility and Solution Preparation
Due to its lipophilic nature, this compound is expected to be soluble in organic solvents and poorly soluble in aqueous solutions.
Table 2: Estimated Solubility of this compound
| Solvent | Estimated Solubility |
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mg/mL |
| Ethanol | ≥ 5 mg/mL |
| Methanol | ≥ 5 mg/mL |
| Phosphate Buffered Saline (PBS) | < 0.1 mg/mL |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes, and precision pipettes.
-
Calculation:
-
Molecular Weight of this compound = 453.54 g/mol
-
To prepare 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 453.54 g/mol = 0.0045354 g = 4.54 mg
-
-
Procedure: a. Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance. b. Carefully weigh approximately 4.54 mg of this compound into the tube. c. Add 1 mL of anhydrous DMSO to the tube. d. Vortex the tube until the solid is completely dissolved. The solution should be clear. e. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Stability
Ester compounds can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.
Table 3: Estimated Stability of this compound in Solution
| Condition | Estimated Stability |
| Solid (at +5°C) | Stable for at least 1 year |
| DMSO stock solution (at -20°C) | Stable for at least 6 months |
| Aqueous working solutions (at 37°C) | Use within 24 hours |
Experimental Protocols
In Vitro HMG-CoA Reductase Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of this compound on HMG-CoA reductase. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH by the enzyme.
Materials:
-
HMG-CoA Reductase enzyme
-
HMG-CoA substrate
-
NADPH
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, containing 120 mM KCl, 1 mM EDTA, and 5 mM DTT)
-
This compound stock solution (10 mM in DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Dilute the this compound stock solution in Assay Buffer to the desired final concentrations (e.g., a serial dilution from 100 µM to 0.1 nM). Include a vehicle control (DMSO in Assay Buffer).
-
-
Assay Reaction: a. To each well of the 96-well plate, add:
- 85 µL of Assay Buffer
- 5 µL of the diluted this compound or vehicle control.
- 5 µL of NADPH solution.
- 5 µL of HMG-CoA Reductase enzyme. b. Incubate the plate at 37°C for 10 minutes. c. Initiate the reaction by adding 5 µL of HMG-CoA substrate solution to each well.
-
Measurement:
-
Immediately measure the absorbance at 340 nm every 30 seconds for 10-20 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (decrease in A340 per minute) for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Cell-Based Cholesterol Synthesis Assay
This protocol measures the effect of this compound on de novo cholesterol synthesis in a cell line (e.g., HepG2). The assay typically involves metabolic labeling with a radiolabeled precursor like [¹⁴C]-acetate.
Materials:
-
HepG2 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (10 mM in DMSO)
-
[¹⁴C]-Acetate
-
Lysis buffer (e.g., containing 0.1 N NaOH)
-
Scintillation cocktail and scintillation counter
Procedure:
-
Cell Culture and Treatment: a. Seed HepG2 cells in a 24-well plate and allow them to adhere overnight. b. The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) or a vehicle control. c. Incubate the cells for 24 hours.
-
Metabolic Labeling: a. Add [¹⁴C]-Acetate to each well and incubate for an additional 2-4 hours.
-
Lipid Extraction and Measurement: a. Wash the cells with ice-cold PBS. b. Lyse the cells with lysis buffer. c. Extract the lipids from the cell lysate using a suitable organic solvent system (e.g., hexane:isopropanol). d. Evaporate the organic solvent and resuspend the lipid extract in a scintillation cocktail. e. Measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Normalize the radioactive counts to the protein concentration of the cell lysate.
-
Calculate the percentage of inhibition of cholesterol synthesis for each concentration of this compound compared to the vehicle control.
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow: In Vitro HMG-CoA Reductase Assay
References
Troubleshooting & Optimization
Technical Support Center: Fluvastatin Isopropyl Ester HPLC Separation
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the High-Performance Liquid Chromatography (HPLC) separation of Fluvastatin and its isopropyl ester.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the typical starting HPLC conditions for separating Fluvastatin from its potential impurities like the isopropyl ester?
A1: Several reversed-phase HPLC (RP-HPLC) methods have been successfully developed for Fluvastatin and its related substances. A good starting point would be a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an acidic aqueous buffer (such as phosphate or orthophosphoric acid). The detection wavelength is typically set around 234-240 nm.[1][2][3][4]
Q2: I am observing poor resolution between the Fluvastatin peak and a closely eluting impurity, which I suspect is the isopropyl ester. How can I improve the separation?
A2: Poor resolution is a common issue. Here are several strategies to improve it:
-
Optimize the Mobile Phase Composition:
-
Decrease the organic solvent percentage: This will increase the retention times of both compounds, potentially leading to better separation. Make small, incremental changes (e.g., 2-5%) to observe the effect.
-
Change the organic modifier: If you are using acetonitrile, try methanol, or vice-versa. The different selectivity of these solvents can alter the elution order and improve resolution.
-
Adjust the pH of the aqueous phase: Fluvastatin is an acidic compound. Modifying the pH can change its ionization state and retention behavior, as well as that of the ester. A pH of around 3.2 to 5.0 is often used.[2][4]
-
-
Employ a Gradient Elution: If an isocratic method is failing, a shallow gradient can help to separate closely eluting peaks. For instance, you could start with a lower concentration of the organic solvent and gradually increase it.[1][3]
-
Reduce the Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, although it will also increase the run time.
-
Select a Different Column: If mobile phase optimization is insufficient, consider a column with a different stationary phase (e.g., a phenyl-hexyl column) or a column with a smaller particle size (e.g., 3 µm instead of 5 µm) for higher efficiency.
Q3: My Fluvastatin peak is tailing. What could be the cause and how can I fix it?
A3: Peak tailing can be caused by several factors:
-
Secondary Silanol Interactions: The free silanol groups on the silica backbone of the column can interact with the analyte. Ensure your mobile phase is sufficiently acidic (e.g., pH 3.2) to suppress the ionization of these groups.[4] Adding a small amount of a competing base, like triethylamine, to the mobile phase can also help.
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.
-
Column Contamination or Degradation: The column may be contaminated with strongly retained compounds or the stationary phase may be degrading. Flush the column with a strong solvent or, if necessary, replace it. A partially blocked frit at the column inlet can also cause tailing.[5][6]
-
Extracolumn Effects: Ensure that the tubing between the injector, column, and detector is as short and narrow as possible to minimize dead volume.
Q4: I am seeing a carryover of the Fluvastatin peak in my blank injections. What should I do?
A4: Carryover is often due to sample components adsorbing to parts of the HPLC system.
-
Injector Cleaning: The most common source of carryover is the injector. Ensure your needle wash solution is strong enough to remove all traces of Fluvastatin. A wash solution that is stronger than the mobile phase is recommended.[6] Consider a wash sequence that includes both an organic and an aqueous wash.
-
Sample Solubility: Ensure your sample is fully dissolved in the mobile phase or a weaker solvent. Injecting a sample dissolved in a much stronger solvent than the mobile phase can cause it to precipitate in the injector or on the column.
-
System Contamination: If the problem persists, parts of the system like the injector rotor seal or even the detector flow cell might be contaminated and require cleaning or replacement.
Q5: The retention times of my peaks are shifting between injections. What is causing this instability?
A5: Retention time shifts can be frustrating. Here are some common causes:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your sequence. This is especially important when changing mobile phases or after a shutdown.
-
Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifting retention times. Always prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.[5][7]
-
Pump Issues: Fluctuations in the pump's flow rate will cause retention times to change. Check for leaks, air bubbles in the pump heads, and ensure the pump seals are in good condition.
-
Temperature Fluctuations: The column temperature can affect retention. Using a column oven will provide a stable temperature environment and improve reproducibility.
Data Summary Tables
Table 1: Example HPLC Methods for Fluvastatin Analysis
| Parameter | Method 1[4] | Method 2[2] | Method 3[1][3] |
| Column | Hypersil ODS C18 (150 x 4.6 mm, 5µm) | Phenomenex Luna C18 (150 x 4.6 mm, 5µm) | Restek Ultra C18 (250 x 4.6 mm, 5µm) |
| Mobile Phase | Methanol: 20mM Phosphate buffer (pH 3.2): Acetonitrile (55:30:15 v/v) | Acetonitrile: 0.02M Potassium phosphate buffer (pH 5.0) (50:50 v/v) | Acetonitrile: Water with 0.1% orthophosphoric acid |
| Elution Mode | Isocratic | Isocratic | Gradient (30% ACN to 70% ACN in 4 min) |
| Flow Rate | 1.1 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | 234 nm | 235 nm | 240 nm |
| Injection Volume | Not Specified | Not Specified | 10 µL |
Experimental Protocols
Protocol 1: General Purpose RP-HPLC Method for Fluvastatin and Related Substances
This protocol is a generalized starting point based on published methods.[1][2][3][4]
-
Mobile Phase Preparation:
-
Aqueous Phase: Prepare a 20mM solution of potassium dihydrogen phosphate in HPLC-grade water. Adjust the pH to 3.2 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Organic Phase: HPLC-grade acetonitrile.
-
Mobile Phase Mixture: Prepare the mobile phase by mixing the aqueous and organic phases in a suitable ratio (e.g., 50:50 v/v). Degas the mixture by sonication or helium sparging.
-
-
Standard Solution Preparation:
-
Accurately weigh about 10 mg of Fluvastatin reference standard and transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.
-
Prepare working standards by further diluting the stock solution with the mobile phase to the desired concentrations (e.g., 1-20 µg/mL).
-
-
Sample Solution Preparation:
-
For drug substance, prepare a solution of similar concentration to the standard.
-
For formulations, an extraction step may be necessary. For example, the contents of capsules can be dissolved in a suitable solvent, sonicated, filtered, and then diluted with the mobile phase.[2]
-
-
Chromatographic Conditions:
-
Column: C18, 150 x 4.6 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 235 nm.
-
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the standard solutions to establish system suitability (e.g., retention time, peak area, tailing factor).
-
Inject the sample solutions.
-
Identify the Fluvastatin peak by comparing the retention time with that of the standard. The isopropyl ester, being more non-polar, is expected to have a longer retention time than Fluvastatin.
-
Diagrams
Caption: Troubleshooting workflow for Fluvastatin HPLC separation.
References
- 1. A novel HPLC method developed and validated for the detection and quantification of atorvastatin, fluvastatin, pitavastatin and pravastatin during transdermal delivery studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurasianjournals.com [eurasianjournals.com]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. oarjpublication.com [oarjpublication.com]
- 5. rheniumgroup.co.il [rheniumgroup.co.il]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. ijprajournal.com [ijprajournal.com]
Preventing Fluvastatin Isopropyl Ester precipitation in stock solutions
A Guide to Preventing Precipitation in Stock Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Fluvastatin Isopropyl Ester in stock solutions.
Disclaimer: Specific solubility and stability data for this compound are not widely available in the public domain. The information provided herein is based on the known properties of the closely related fluvastatin sodium salt, general principles of ester chemistry, and best practices for handling lipophilic compounds.
Troubleshooting Guide
Encountering precipitation of this compound in your stock solutions can be a frustrating experience. This guide provides a systematic approach to diagnosing and resolving this issue.
Immediate Troubleshooting Steps
If you observe precipitation, consider the following immediate actions:
-
Gentle Warming: Warm the solution in a water bath (not exceeding 40°C) and vortex or sonicate to see if the precipitate redissolves. This can help overcome supersaturation issues.
-
Solvent Addition: Add a small volume of the original solvent (e.g., DMSO) to decrease the concentration and potentially redissolve the precipitate.
-
pH Check: If the solution is in a buffered or aqueous environment, check the pH. Esters can be unstable at acidic or basic pH, leading to hydrolysis and precipitation of the resulting carboxylic acid (fluvastatin).
Systematic Troubleshooting Flowchart
For a more in-depth analysis of the precipitation issue, follow the logical workflow below.
Fluvastatin Isopropyl Ester Impurity: A Technical Support Guide for Researchers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the impurity profiling and identification of Fluvastatin, with a specific focus on the Fluvastatin Isopropyl Ester impurity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it formed?
This compound is a process-related impurity of Fluvastatin. It is the ester formed between the carboxylic acid group of Fluvastatin and isopropyl alcohol. This impurity can potentially form if isopropyl alcohol is used as a solvent during the synthesis, purification, or formulation stages of Fluvastatin sodium salt production. The reaction is an esterification, typically acid-catalyzed, where the hydroxyl group of the isopropyl alcohol attacks the carbonyl carbon of Fluvastatin's carboxylic acid.
Q2: I am observing an unknown, less polar peak in my Fluvastatin HPLC chromatogram. Could it be the isopropyl ester impurity?
It is plausible. The esterification of the carboxylic acid group in Fluvastatin with an isopropyl group would result in a less polar molecule. In a reversed-phase HPLC system, a less polar compound will have a stronger affinity for the stationary phase and will therefore elute later than the more polar parent compound, Fluvastatin. If you are using isopropyl alcohol in your process, this impurity should be considered.
Q3: How can I confirm the identity of the suspected this compound peak?
The most definitive method for identification is Liquid Chromatography-Mass Spectrometry (LC-MS). You should look for a parent ion ([M+H]⁺) corresponding to the molecular weight of this compound (454.24 g/mol ). Further confirmation can be achieved through tandem mass spectrometry (MS/MS) by comparing the fragmentation pattern with that of the Fluvastatin main peak. The presence of characteristic Fluvastatin fragments alongside the modified parent ion is a strong indicator. Ultimately, comparison with a certified reference standard of this compound would provide unequivocal identification.
Q4: Where can I obtain a reference standard for this compound?
Certified reference standards for this compound are available from commercial suppliers of pharmaceutical reference standards. It is crucial to use a well-characterized reference standard for accurate quantification and validation of your analytical method.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation between Fluvastatin and the Isopropyl Ester peak. | 1. Inadequate mobile phase strength. 2. Isocratic elution is not providing enough resolution. | 1. Increase the organic solvent percentage in your mobile phase gradually. 2. Implement a gradient elution method. A shallow gradient will often provide the best resolution for closely eluting peaks. (See suggested gradient in Experimental Protocols). |
| Peak tailing for the Fluvastatin peak. | 1. Interaction with active silanol groups on the HPLC column. 2. Mobile phase pH is close to the pKa of Fluvastatin. | 1. Use a high-purity, end-capped C18 column. 2. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For Fluvastatin (a carboxylic acid), a lower pH (e.g., 3.0) will ensure it is in its neutral form, reducing peak tailing. |
| Inconsistent retention times. | 1. Inadequate column equilibration between injections. 2. Fluctuations in column temperature. 3. Mobile phase composition changing over time. | 1. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. 2. Use a column oven to maintain a consistent temperature. 3. Prepare fresh mobile phase daily and keep the solvent bottles capped. |
| No peak observed for the suspected impurity in LC-MS. | 1. In-source fragmentation of the ester. 2. Ion suppression from the mobile phase or matrix. | 1. Use a softer ionization source setting (e.g., lower cone voltage) to minimize in-source fragmentation. 2. Ensure your mobile phase is compatible with MS (e.g., use volatile buffers like ammonium formate or acetate). If analyzing from a complex matrix, improve your sample clean-up procedure. |
Experimental Protocols
HPLC Method for Separation of Fluvastatin and this compound
This reversed-phase HPLC method is designed to separate the more polar Fluvastatin from the less polar this compound impurity.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 305 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Gradient Program | See Table Below |
HPLC Gradient Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 60 | 40 |
| 15 | 30 | 70 |
| 20 | 30 | 70 |
| 22 | 60 | 40 |
| 30 | 60 | 40 |
LC-MS/MS Method for Identification
For structural confirmation, the following LC-MS/MS parameters can be employed.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Cone Voltage | 30 V |
| Collision Energy | 15-30 eV (optimize for each transition) |
| MRM Transitions | See Table Below |
Data Presentation
Table 1: Expected Chromatographic and Mass Spectrometric Data
| Compound | Hypothetical Retention Time (min) | [M+H]⁺ (m/z) | Key MS/MS Fragments (m/z) |
| Fluvastatin | ~ 8.5 | 412.2 | 394.2, 350.2, 282.1 |
| This compound | ~ 16.2 | 454.2 | 412.2, 394.2, 350.2 |
Visualizations
Caption: Potential formation pathway of this compound.
Caption: Experimental workflow for impurity identification.
Technical Support Center: Enhancing the Bioavailability of Fluvastatin Isopropyl Ester Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the bioavailability of Fluvastatin Isopropyl Ester formulations.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral bioavailability of Fluvastatin and its esters?
A1: The primary challenges are its low aqueous solubility and significant first-pass metabolism in the liver.[1][2][3][4] Fluvastatin is primarily metabolized by the cytochrome P450 isoenzyme CYP2C9.[5] These factors lead to a low oral bioavailability of approximately 30% for Fluvastatin.[1][2][3]
Q2: What are the common formulation strategies to enhance the bioavailability of this compound?
A2: Several advanced formulation strategies can be employed to overcome the bioavailability challenges:
-
Lipid-Based Formulations: These include Solid Lipid Nanoparticles (SLNs), Nanostructured Lipid Carriers (NLCs), and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS).[1][2][6] These formulations can enhance solubility, improve absorption, and potentially reduce first-pass metabolism.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range can significantly increase its surface area, leading to improved dissolution and bioavailability.[4][7] The use of stabilizers like cyclodextrins can further enhance performance.[4][7]
-
Amorphous Solid Dispersions: Converting the crystalline drug into an amorphous state within a polymer matrix can improve its solubility and dissolution rate.[8]
-
Sustained-Release Formulations: These formulations can prolong the drug release, which may help in saturating the metabolic enzymes in the liver and improving bioavailability.[9][10]
Q3: How do I select the right excipients for my this compound formulation?
A3: Excipient selection is critical and should be based on compatibility studies.[11][12] For lipid-based systems, consider the solubility of the drug in the lipid and the emulsifying properties of the surfactant. For solid dispersions, the miscibility of the drug and polymer is important. Always conduct compatibility studies using techniques like Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and X-ray Powder Diffraction (XRPD) to identify any potential interactions.[12][13]
Q4: What analytical methods are suitable for quantifying this compound in formulations and biological samples?
A4: High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable methods.[9][14][15][16][17][18] These methods offer high sensitivity and selectivity for quantifying the drug in various matrices. Method validation according to ICH guidelines is essential to ensure reliable results.[17]
Troubleshooting Guides
Poor In-Vitro Dissolution
Q: My this compound formulation is showing slow or incomplete dissolution. What could be the cause and how can I fix it?
A:
| Potential Cause | Troubleshooting Steps |
| Drug Recrystallization | In amorphous solid dispersions or nanosuspensions, the drug may have recrystallized over time. Analyze the formulation using DSC or XRPD to check for crystallinity. If recrystallization has occurred, you may need to optimize the formulation by using a different polymer or stabilizer, or by increasing the polymer/drug ratio. |
| Inadequate Particle Size Reduction | For nanosuspensions and micronized formulations, the particle size may not be sufficiently small. Measure the particle size distribution. If it is too large, optimize the homogenization or milling process (e.g., increase pressure, time, or bead concentration). |
| Poor Wettability | The formulation may not be adequately wetted by the dissolution medium. Consider adding a surfactant to the dissolution medium or incorporating a wetting agent into the formulation. |
| Inappropriate Dissolution Medium | The pH and composition of the dissolution medium can significantly affect the release of an ionizable and lipophilic drug like Fluvastatin.[19] Experiment with different pH values (e.g., pH 1.2, 4.5, and 6.8) and the addition of surfactants (e.g., Sodium Lauryl Sulfate) to find a medium that provides better discrimination. |
| Excipient Interactions | An excipient in your formulation might be hindering drug release. Review your excipient compatibility data. You may need to replace an excipient if an interaction is suspected. |
High Variability in In-Vivo Pharmacokinetic Studies
Q: I am observing high variability in the plasma concentrations of Fluvastatin after oral administration of my formulation to animal models. What are the possible reasons and solutions?
A:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Formulation Dosing | Ensure accurate and consistent dosing of the formulation. For liquid formulations, ensure they are homogenous before each administration. For solid dosage forms, ensure content uniformity. |
| Physiological Variability in Animals | Factors such as food intake, stress, and circadian rhythms can affect drug absorption. Standardize the experimental conditions, including fasting period before dosing and housing conditions.[1] |
| Issues with Blood Sampling | Inconsistent timing of blood sampling or improper sample handling can introduce variability. Adhere strictly to the predetermined sampling schedule and use a consistent procedure for blood collection, processing, and storage. |
| Analytical Method Variability | If the analytical method is not robust, it can lead to variable results. Re-validate your bioanalytical method for precision, accuracy, and stability.[15] |
| Formulation Instability in GI Fluids | The formulation may be unstable in the gastrointestinal environment, leading to premature drug release or degradation. Evaluate the stability of your formulation in simulated gastric and intestinal fluids. |
Quantitative Data on Bioavailability Enhancement
The following table summarizes pharmacokinetic data from preclinical studies on various Fluvastatin formulations.
| Formulation Type | Animal Model | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Relative Bioavailability Increase | Reference |
| Fluvastatin Suspension | Rat | 225.7 ± 0.57 | 1.25 | - | - | [6] |
| SNEDDS | Rat | 699.97 ± 2.85 | 0.83 | - | - | [6] |
| Fluvastatin Suspension | Rat | - | 1 | - | - | [1] |
| Solid Lipid Nanoparticles (SLN) | Rat | - | 6 | - | Significant improvement in AUC and MRT | [1] |
| Fluvastatin Suspension | Rat | - | - | - | - | [2] |
| Nanostructured Lipid Carriers (NLC) | Rat | Lower than suspension | Longer than suspension | - | >2.64-fold | [2][3] |
| Fluvastatin Capsules | Rat | - | - | - | - | [4] |
| Nanosuspension with HP-β-CD | Rat | - | - | - | >2.4-fold | [4][7] |
| Immediate-Release (IR) Capsule (40 mg BID) - Day 7 | Human | 382 ± 255 | 0.88 | 917 ± 994 | - | [9] |
| Extended-Release (ER) Tablet (80 mg QD) - Day 7 | Human | 63.9 ± 29.7 | 2.60 | 253 ± 91.1 | 43.3% (relative to IR) | [9] |
Experimental Protocols
Protocol 1: In-Vitro Dissolution Testing
-
Apparatus: USP Apparatus 2 (Paddle)
-
Dissolution Medium: 900 mL of phosphate buffer pH 6.8 with 0.5% Sodium Lauryl Sulfate.
-
Temperature: 37 ± 0.5 °C
-
Paddle Speed: 50 RPM
-
Procedure:
-
Place one dose of the this compound formulation in each dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the samples for Fluvastatin concentration using a validated HPLC method.
-
Protocol 2: In-Vitro Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on Transwell inserts until a confluent monolayer is formed. Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
Transport Buffer: Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4.
-
Procedure (Apical to Basolateral Permeability):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the this compound formulation (dissolved in transport buffer) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37 °C with gentle shaking.
-
At specified time intervals, collect samples from the basolateral chamber and replace with fresh buffer.
-
Analyze the samples for Fluvastatin concentration using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp).
-
Protocol 3: In-Vivo Pharmacokinetic Study in Rats
-
Animals: Male Wistar rats (200-250 g).
-
Housing: House the animals in standard conditions with a 12-hour light/dark cycle.
-
Procedure:
-
Fast the rats overnight (12-18 hours) before dosing, with free access to water.[1]
-
Divide the rats into groups (e.g., control group receiving pure drug suspension and test group receiving the new formulation).
-
Administer the formulations orally via gavage.
-
Collect blood samples (approximately 0.25 mL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80 °C until analysis.
-
Analyze the plasma samples for Fluvastatin concentration using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.
-
Visualizations
Caption: Workflow for the development and evaluation of this compound formulations.
Caption: Troubleshooting guide for poor in-vitro dissolution of this compound formulations.
Caption: Experimental workflow for an in-vivo pharmacokinetic study in rats.
References
- 1. mdpi.com [mdpi.com]
- 2. Improvement of fluvastatin bioavailability by loading on nanostructured lipid carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improvement of fluvastatin bioavailability by loading on nanostructured lipid carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. IN-VIVO EVALUATION OF FLUVASTATIN LOADED SELF-NANOEMULSIFYING DRUG DELIVERY SYSTEMS | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 7. search.tcsedsystem.edu [search.tcsedsystem.edu]
- 8. Investigating the Influence of Processing Conditions on Dissolution and Physical Stability of Solid Dispersions with Fenofibrate and Mesoporous Silica - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Difference in Pharmacokinetics and Pharmacodynamics between Extended-Release Fluvastatin and Immediate-Release Fluvastatin in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EP2124904A1 - Stable sustained release formulations of fluvastatin - Google Patents [patents.google.com]
- 11. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Kinetic Spectrophotometric Determination of Fluvastatin in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. archives.ijper.org [archives.ijper.org]
- 16. sphinxsai.com [sphinxsai.com]
- 17. oarjpublication.com [oarjpublication.com]
- 18. researchgate.net [researchgate.net]
- 19. dissolutiontech.com [dissolutiontech.com]
Technical Support Center: Overcoming Resistance to Fluvastatin Isopropyl Ester in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Fluvastatin Isopropyl Ester, particularly concerning the development of cellular resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound, like other statins, is a competitive inhibitor of HMG-CoA reductase.[1][2] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, which is the rate-limiting step in the cholesterol biosynthesis pathway.[1][2] By inhibiting this enzyme, fluvastatin decreases the production of cholesterol and other downstream products of the mevalonate pathway, such as isoprenoids (e.g., farnesyl pyrophosphate and geranylgeranyl pyrophosphate), which are crucial for various cellular functions, including protein prenylation.
Q2: What are the primary mechanisms by which cell lines develop resistance to fluvastatin?
The most common mechanism of resistance to fluvastatin is the upregulation of the mevalonate pathway. This is a compensatory feedback mechanism triggered by the depletion of downstream products of the pathway. Key aspects of this resistance include:
-
Increased Expression of HMG-CoA Reductase: Resistant cells often show higher basal expression or a more robust induction of the HMG-CoA reductase gene (HMGCR) upon treatment with fluvastatin.
-
Activation of SREBP2: Sterol Regulatory Element-Binding Protein 2 (SREBP2) is a transcription factor that plays a central role in this feedback loop. When intracellular sterol levels are low, SREBP2 is activated and translocates to the nucleus, where it upregulates the transcription of genes involved in cholesterol biosynthesis, including HMGCR.
-
Impaired Feedback Regulation: In some sensitive cancer cell lines, this feedback mechanism is impaired, rendering them more vulnerable to statin-induced apoptosis.[3]
Q3: Are there known biomarkers that can predict sensitivity or resistance to fluvastatin?
Yes, several molecular features have been associated with fluvastatin sensitivity and resistance:
-
Mevalonate Pathway Gene Expression: High basal expression of cholesterol biosynthesis pathway genes, including HMGCR, is associated with resistance.[3]
-
Estrogen Receptor Alpha (ERα) Status: In breast cancer, fluvastatin sensitivity has been associated with an ERα-negative, basal-like tumor subtype.[4][5][6]
-
E-cadherin Expression: High levels of membrane E-cadherin have been correlated with statin resistance in some cancer cell lines.[7]
Q4: What are the main strategies to overcome fluvastatin resistance in cell lines?
Several strategies can be employed to overcome fluvastatin resistance:
-
Combination Therapy: Combining fluvastatin with other chemotherapeutic agents or targeted therapies can have synergistic effects. For example, combining fluvastatin with MEK inhibitors has shown to reduce cell growth in a dose-dependent manner in breast cancer cells.[8]
-
Targeting Downstream Pathways: Since resistance is often mediated by the upregulation of the mevalonate pathway, targeting downstream effectors can be effective.
-
Modulating Autophagy: Fluvastatin can induce autophagy, and targeting this pathway in combination with fluvastatin may enhance its anti-cancer effects.
Data Presentation
Table 1: Fluvastatin IC50 Values in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor. The IC50 for fluvastatin can vary significantly between different cancer cell lines, reflecting their relative sensitivity or resistance.
| Cell Line | Cancer Type | Fluvastatin IC50 (µM) | Reference |
| Breast Cancer Stem Cells | Breast Cancer | 0.09 | [9] |
| MDA-MB-231 | Breast Cancer | Not specified, but sensitive | [8][10] |
| HCC1937 | Breast Cancer | Not specified, but sensitive | [11] |
| LNCaP | Prostate Cancer | Sensitive (IC50 < 5 µM with simvastatin) | [12] |
| PC-3 | Prostate Cancer | Sensitive (IC50 < 5 µM with simvastatin) | [12] |
| LNCaPabl | Prostate Cancer | Less sensitive | [12] |
| 22Rv1 | Prostate Cancer | Less sensitive | [12] |
| A-375 | Malignant Melanoma | ~50% inhibition at 100 µM | [13] |
| A-673 | Ewing's Sarcoma | ~50% inhibition at 100 µM | [13] |
Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and the cell viability assay used.
Troubleshooting Guides
Cell Viability Assays (MTS/MTT)
Q: My fluvastatin-treated cells are not showing the expected decrease in viability. What could be the reason?
A: Several factors could contribute to this observation:
-
Cell Line Resistance: The cell line you are using may have inherent or acquired resistance to fluvastatin. This could be due to a robust SREBP-mediated feedback loop that upregulates the mevalonate pathway.
-
Troubleshooting Step: Confirm the expression levels of key mevalonate pathway proteins like HMG-CoA reductase and SREBP2 via Western blot. Higher levels in your treated cells compared to sensitive control cells could indicate resistance.
-
-
Incorrect Drug Concentration: The concentrations of fluvastatin used may be too low to induce cell death in your specific cell line.
-
Troubleshooting Step: Perform a dose-response experiment with a wider range of fluvastatin concentrations to determine the IC50 for your cell line.
-
-
Insufficient Incubation Time: The duration of drug exposure may not be long enough to induce a significant effect on cell viability.
-
Troubleshooting Step: Conduct a time-course experiment, measuring cell viability at different time points (e.g., 24, 48, 72 hours) after fluvastatin treatment.
-
-
Assay Interference: The this compound or its solvent could be interfering with the chemistry of the viability assay.
-
Troubleshooting Step: Run a control experiment with the drug in cell-free media to check for any direct reaction with the MTS or MTT reagent. Also, ensure the final solvent concentration in your wells is not affecting cell viability.
-
-
Cell Seeding Density: The initial number of cells plated can influence the outcome of the assay.
-
Troubleshooting Step: Optimize the cell seeding density to ensure they are in the logarithmic growth phase during the experiment.
-
Q: I am observing an increase in absorbance in my MTT/MTS assay at higher fluvastatin concentrations. Why is this happening?
A: This is a known phenomenon that can occur in tetrazolium-based assays.
-
Increased Metabolic Activity: Some compounds can induce a stress response in cells, leading to an increase in metabolic activity and therefore an increased reduction of MTT/MTS, even if the cells are not proliferating.
-
Troubleshooting Step: Visually inspect the cells under a microscope for morphological changes indicative of stress or cytotoxicity. Consider using a different type of viability assay that measures a different cellular parameter, such as ATP levels (e.g., CellTiter-Glo) or membrane integrity (e.g., trypan blue exclusion or a cytotoxicity assay).
-
Western Blotting
Q: I am not detecting HMG-CoA reductase or SREBP2, or the signal is very weak.
A: This can be a common issue, especially with membrane-bound proteins like HMG-CoA reductase.
-
Low Protein Expression: The basal expression of these proteins might be low in your cell line.
-
Inefficient Protein Extraction: Standard lysis buffers may not be optimal for extracting membrane proteins.
-
Troubleshooting Step: Use a lysis buffer containing a stronger detergent (e.g., RIPA buffer) and consider mechanical disruption methods like sonication to ensure complete cell lysis.
-
-
Poor Antibody Performance: The primary antibody may not be sensitive or specific enough.
-
Troubleshooting Step: Use an antibody that has been validated for Western blotting in your species of interest. Optimize the antibody concentration and incubation time.
-
-
Inefficient Transfer: High molecular weight proteins or membrane proteins may not transfer efficiently from the gel to the membrane.
-
Troubleshooting Step: Optimize the transfer conditions (time, voltage, and buffer composition). For large proteins, consider an overnight transfer at a lower voltage in a cold room.[1]
-
-
Insufficient Protein Loading: The amount of protein loaded onto the gel may be too low.
-
Troubleshooting Step: Increase the amount of protein loaded per lane.[15]
-
Q: I am seeing multiple non-specific bands on my Western blot.
A: Non-specific bands can obscure your results and make interpretation difficult.
-
Antibody Cross-Reactivity: The primary or secondary antibody may be cross-reacting with other proteins in the lysate.
-
Troubleshooting Step: Optimize the antibody concentrations. A higher dilution of the primary antibody may reduce non-specific binding. Ensure your secondary antibody is specific to the species of your primary antibody.
-
-
Inadequate Blocking: The blocking step may not be sufficient to prevent non-specific antibody binding.
-
Troubleshooting Step: Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or 5% BSA in TBST).[15]
-
-
Insufficient Washing: Residual unbound antibodies can lead to high background.
-
Troubleshooting Step: Increase the number and duration of the washing steps after primary and secondary antibody incubations.[16]
-
Experimental Protocols
Cell Viability (MTS) Assay
This protocol is adapted from standard MTS assay procedures.[3][17][18]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete growth medium per well. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for your cell line.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only) from all readings. Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration to determine the IC50 value.
Western Blotting for HMG-CoA Reductase and SREBP2
This protocol provides a general guideline for Western blotting.[19][20][21]
-
Sample Preparation:
-
Treat cells with this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Sonicate briefly to shear DNA and reduce viscosity.
-
Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto a polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (anti-HMGCR or anti-SREBP2) at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system or by exposing the membrane to X-ray film.
-
-
Analysis:
-
Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Visualizations
Signaling Pathway: Mevalonate Pathway and Fluvastatin Resistance
Caption: Fluvastatin inhibits HMG-CoA reductase, leading to reduced cholesterol and isoprenoid synthesis. Low sterol levels activate SREBP2, which upregulates HMG-CoA reductase transcription, a key mechanism of resistance.
Experimental Workflow: Troubleshooting Fluvastatin Resistance
Caption: A stepwise workflow for investigating and confirming resistance to fluvastatin in cell lines, from initial observation to mechanistic analysis and potential solutions.
Logical Relationship: Inherent vs. Acquired Resistance
Caption: The relationship between inherent and acquired resistance to fluvastatin, both often converging on the upregulation of the mevalonate pathway as the core mechanism.
References
- 1. biocompare.com [biocompare.com]
- 2. platypustech.com [platypustech.com]
- 3. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Identifying molecular features that distinguish fluvastatin-sensitive breast tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. oaepublish.com [oaepublish.com]
- 9. Repurposing of Fluvastatin as an Anticancer Agent against Breast Cancer Stem Cells via Encapsulation in a Hyaluronan-Conjugated Liposome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 12. mdpi.com [mdpi.com]
- 13. Investigating potential anti-proliferative activity of different statins against five cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sinobiological.com [sinobiological.com]
- 15. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 16. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. broadpharm.com [broadpharm.com]
- 19. Western Blot Protocol | Proteintech Group [ptglab.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. bosterbio.com [bosterbio.com]
Minimizing off-target effects of Fluvastatin Isopropyl Ester in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of Fluvastatin Isopropyl Ester in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary difference between this compound and Fluvastatin Sodium in experimental settings?
A1: this compound is a prodrug form of Fluvastatin. As an ester, it is more lipophilic than the active hydroxy-acid form, which is typically supplied as a sodium salt. This increased lipophilicity can enhance its ability to cross cell membranes. Once inside the cell, endogenous intracellular esterases hydrolyze the isopropyl ester to the active Fluvastatin acid, which then exerts its pharmacological effect.[1][2] This conversion step is crucial, as the rate and extent of hydrolysis can vary between different cell types, potentially influencing both on-target and off-target effects.
Q2: My cells are showing unexpected levels of apoptosis. Could this be an off-target effect of this compound?
A2: Yes, apoptosis is a known off-target effect of Fluvastatin. Studies have shown that Fluvastatin can induce apoptosis in various cell types, including mast cells and certain cancer cell lines.[3] This effect is often linked to the inhibition of the mevalonate pathway, which reduces the production of essential isoprenoids like geranylgeranyl pyrophosphate (GGPP). This disruption can interfere with survival signals, such as the c-Kit-Ras-ERK and PI3K/Akt pathways, leading to programmed cell death.[4] If you observe excessive apoptosis, consider titrating the concentration of this compound to the lowest effective dose for your on-target endpoint.
Q3: How do I select an appropriate starting concentration for my in vitro experiments?
A3: Selecting the right concentration is critical to minimizing off-target effects. A common strategy is to start with a concentration range that includes, but is significantly wider than, the known in vivo plasma concentrations (Cmax). For Fluvastatin, the serum Cmax is in the low micromolar range.[3][5]
-
Literature Review: Check for published studies using this compound or Fluvastatin in your specific cell line or a similar one.
-
Dose-Response Curve: Perform a dose-response experiment to determine the IC50 (or EC50) for your desired on-target effect. This will help you identify the lowest concentration that still produces the desired outcome.
-
Start High and Dilute: A typical approach is to start with a high concentration (e.g., 10-100 µM) and perform serial dilutions down to the nanomolar range. This allows you to observe both on-target and potential off-target toxic effects across a broad spectrum.
Q4: I am seeing inconsistent results between different cell lines. Why might this be happening?
A4: Inconsistent results across different cell lines can be attributed to several factors:
-
Variable Esterase Activity: As this compound is a prodrug, its conversion to the active form depends on intracellular esterase activity. Different cell lines can have varying levels and types of esterases, leading to differences in the effective intracellular concentration of active Fluvastatin.[2]
-
Differential Sensitivity of Signaling Pathways: The off-target signaling pathways affected by Fluvastatin (e.g., Ras-ERK, PI3K/Akt) can have different baseline activities and sensitivities to disruption in different cell types.
-
Expression Levels of HMG-CoA Reductase: The on-target efficacy can vary depending on the expression level of the target enzyme, HMG-CoA reductase, in each cell line.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Cell Death/Toxicity at Expected On-Target Concentrations | 1. Concentration is too high, leading to pronounced off-target effects (e.g., apoptosis).2. High intracellular conversion of the prodrug due to high esterase activity in the cell line.3. Solvent toxicity (e.g., DMSO, ethanol). | 1. Perform a detailed dose-response curve to identify the lowest effective concentration.2. Reduce the incubation time.3. Consider using the active form (Fluvastatin Sodium) to bypass the hydrolysis step and have more direct control over the active drug concentration.4. Ensure the final solvent concentration is non-toxic to your cells (typically <0.1% for DMSO). |
| No On-Target Effect Observed | 1. Concentration is too low.2. Insufficient incubation time.3. Low intracellular conversion of the prodrug due to low esterase activity.4. The chosen on-target readout is not sensitive enough. | 1. Increase the concentration of this compound.2. Increase the incubation time.3. Pre-activate the prodrug to its active hydroxy-acid form via alkaline hydrolysis before adding it to the cell culture.[6]4. Validate your on-target assay with a positive control. |
| Results Not Reproducible | 1. Inconsistent hydrolysis of the prodrug between experiments.2. Variability in cell health, passage number, or seeding density.3. Degradation of the compound in solution. | 1. Use freshly prepared solutions for each experiment.2. Standardize cell culture conditions, including passage number and confluency at the time of treatment.3. Consider using the active form (Fluvastatin Sodium) for more consistent results. |
Quantitative Data Summary
The following tables summarize concentrations of Fluvastatin used in various in vitro studies. Note that concentrations can vary significantly based on the cell type and the experimental endpoint.
Table 1: Fluvastatin Concentrations in Cell-Based Assays
| Cell Type | Concentration Range | Duration | Observed Effect | Reference(s) |
| Mouse Bone Marrow-Derived Mast Cells (BMMC) | 0.8 - 5 µM | 96 hours | IC50 for apoptosis between 0.8 and 3.5 µM. | [3] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 2.5 µM | 24 hours | >50% inhibition of thrombin-induced vWF secretion. | [7] |
| SW982 Synovial Cells | 10 µM | 24 hours | Suppression of phospho-Akt expression. | [4] |
| AML Cell Lines | 20 µmol/L | 30 min - 24 hours | Down-regulation of ERK1/2 phosphorylation. | [8] |
| HepG2 Cells | 0.1 µM | 24 hours | Used for assessing cellular uptake. | [9] |
| Human Gut Microbiota (in vitro fermentation) | ~240 µg/mL | 24 - 48 hours | Alteration of microbiome structure and function. | [10] |
Table 2: In Vivo vs. In Vitro Statin Concentrations
| Statin | Typical In Vivo Plasma Concentration (Mean) | Lowest In Vitro Concentration for Pleiotropic Effect | Fold Difference | Reference(s) |
| Fluvastatin | 19–31 nmol L⁻¹ | 10 µmol L⁻¹ | ~320-520x | [5] |
| Simvastatin (active) | 2.2–4.3 nmol L⁻¹ | 1 µmol L⁻¹ | ~230-450x | [5] |
| Atorvastatin | 4 - 15 nmol L⁻¹ | 10 µmol L⁻¹ | ~670-2500x | [5] |
Note: The significant discrepancy between in vivo and in vitro concentrations highlights the importance of careful dose selection to ensure physiological relevance and minimize off-target effects.[5]
Experimental Protocols
Protocol 1: General Workflow for Assessing On- and Off-Target Effects
This protocol provides a framework for systematically evaluating the effects of this compound.
Workflow for assessing this compound effects.
Protocol 2: Method for Activating Ester Prodrugs In Vitro
For cell lines with low esterase activity or for experiments requiring the active form directly, this compound can be hydrolyzed to Fluvastatin acid prior to use. This protocol is adapted from methods used for other statin prodrugs.[6]
-
Dissolution: Dissolve this compound in a suitable solvent (e.g., ethanol) to create a stock solution.
-
Activation: Add an equimolar amount of 0.1 M NaOH to the stock solution. Vortex to mix. This promotes the hydrolysis of the ester bond.
-
Incubation: Incubate the mixture in a 37°C water bath for 30-60 minutes.
-
Neutralization: Neutralize the solution to a physiological pH of ~7.2-7.4 using 0.1 M HCl.
-
Sterilization: Sterilize the final solution using a 0.22 µm filter. The activated Fluvastatin is now ready for use in cell culture. Use immediately or store at -20°C for short periods.
Protocol 3: Apoptosis Assessment by Annexin V/Propidium Iodide Staining
This protocol is a standard method to quantify apoptosis, a key off-target effect.[11][12]
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere. Treat cells with various concentrations of this compound (and a vehicle control) for the desired time (e.g., 24-48 hours).
-
Cell Harvesting:
-
For adherent cells, collect the culture medium (which contains floating apoptotic cells). Wash the attached cells with PBS, then detach them using trypsin. Combine the detached cells with the collected medium.
-
For suspension cells, simply collect the cells.
-
-
Centrifugation: Centrifuge the cell suspension at ~300 x g for 5 minutes. Discard the supernatant.
-
Washing: Wash the cells with cold PBS and centrifuge again.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathway Diagrams
On-Target: HMG-CoA Reductase Pathway
The primary, on-target effect of Fluvastatin is the competitive inhibition of HMG-CoA Reductase, the rate-limiting enzyme in the mevalonate pathway, which leads to reduced cholesterol synthesis.
On-target effect of Fluvastatin on the mevalonate pathway.
Off-Target: Ras-ERK and PI3K/Akt Survival Pathways
A significant off-target consequence of inhibiting the mevalonate pathway is the depletion of FPP and GGPP. These isoprenoids are crucial for the post-translational modification (prenylation) of small G-proteins like Ras and Rho. Without prenylation, these proteins cannot localize to the cell membrane to activate downstream survival signaling cascades like the Ras-ERK and PI3K/Akt pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization and Hydrolysis Studies of a Prodrug Obtained as Ester Conjugate of Geraniol and Ferulic Acid by Enzymatic Way - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluvastatin Induces Apoptosis in Primary and Transformed Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 5. What is a relevant statin concentration in cell experiments claiming pleiotropic effects? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluvastatin inhibits regulated secretion of endothelial cell von Willebrand factor in response to diverse secretagogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. RETRACTED: Optimized Conjugation of Fluvastatin to HIV-1 TAT Displays Enhanced Pro-Apoptotic Activity in HepG2 Cells [mdpi.com]
- 10. An in vitro evaluation of the effects of different statins on the structure and function of human gut bacterial community - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.co.jp]
Fluvastatin Isopropyl Ester experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and reproducibility issues encountered during the synthesis, purification, and in vitro analysis of Fluvastatin Isopropyl Ester.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in the synthesis of this compound?
The primary source of variability lies in the stereoselective reduction of the keto-ester precursor to form the syn-dihydroxy ester. The formation of the undesired anti-isomer is a critical issue that can significantly impact yield and purity. Reaction temperature, choice of reducing agent, and the rate of addition of reagents are key parameters that must be precisely controlled.
Q2: How can I minimize the formation of the anti-isomer during synthesis?
To minimize the formation of the anti-isomer, it is crucial to maintain a low reaction temperature, typically around -78°C, during the reduction step. The use of a stereoselective reducing agent, such as sodium borohydride in the presence of an alkoxydialkylborane (e.g., methoxydiethylborane), is recommended to favor the formation of the desired syn-isomer.
Q3: What are the main degradation products of this compound to be aware of?
This compound is susceptible to degradation, particularly during storage or under harsh experimental conditions. The main degradation by-products are the anti-isomer and lactones.[1] Exposure to light and elevated temperatures can accelerate this degradation.[2]
Q4: What are the key parameters to ensure reproducibility in HMG-CoA reductase inhibition assays?
Reproducibility in HMG-CoA reductase assays is dependent on several factors:
-
Enzyme Activity: Ensure the use of a consistent source and batch of HMG-CoA reductase with known activity.
-
Substrate Concentration: The concentration of HMG-CoA and NADPH should be carefully controlled and kept consistent across experiments.
-
Inhibitor Purity: The purity of the this compound used is critical, as impurities can affect the observed inhibition.
-
Incubation Time and Temperature: Standardize the incubation time and maintain a constant temperature (typically 37°C) to ensure consistent enzyme kinetics.[3]
-
Buffer Conditions: Maintain a constant pH and ionic strength of the assay buffer.
Troubleshooting Guides
Synthesis and Purification
| Issue/Observation | Potential Cause | Recommended Solution |
| Low Yield of Crude Product | Incomplete reaction of the starting materials. | Ensure all reagents are fresh and anhydrous. Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC to ensure it goes to completion. |
| Side reactions due to temperature fluctuations. | Maintain strict temperature control throughout the reaction, especially during the addition of reagents. | |
| High Percentage of anti-isomer in Crude Product | Inefficient stereoselective reduction. | Use a highly stereoselective reducing agent and ensure the reaction is carried out at a sufficiently low temperature (e.g., -78°C). |
| Isomerization during workup or purification. | Avoid prolonged exposure to acidic or basic conditions during the workup. Use mild purification techniques. | |
| Difficulty in Removing anti-isomer During Purification | Co-crystallization of syn and anti-isomers. | Employ selective hydrolysis where the syn-ester is preferentially hydrolyzed, allowing for the removal of the unreacted anti-ester by extraction.[4] Alternatively, perform multiple recrystallizations, although this may lead to a loss of the desired product. |
| Presence of Unknown Impurities in Final Product | Degradation of the product during purification or storage. | Minimize exposure to light and heat. Store the purified product under an inert atmosphere at low temperatures. |
| Contamination from solvents or reagents. | Use high-purity solvents and reagents for all steps of the synthesis and purification. |
In Vitro HMG-CoA Reductase Assay
| Issue/Observation | Potential Cause | Recommended Solution |
| High Variability in IC50 Values | Inconsistent enzyme activity between assays. | Use a fresh aliquot of enzyme for each experiment and perform a positive control with a known inhibitor to normalize the results. |
| Inaccurate serial dilutions of the inhibitor. | Prepare fresh serial dilutions of this compound for each experiment. Use calibrated pipettes and ensure thorough mixing. | |
| Fluctuation in assay temperature. | Use a temperature-controlled plate reader or water bath to maintain a constant temperature throughout the assay. | |
| Low or No Inhibition Observed | Inactive inhibitor. | Verify the purity and integrity of the this compound stock solution. Degradation can lead to a loss of activity. |
| Incorrect assay conditions. | Ensure the pH of the buffer is optimal for enzyme activity and that the substrate concentrations are appropriate. | |
| Precipitation of Inhibitor in Assay Wells | Poor solubility of this compound in the assay buffer. | Prepare the stock solution in an appropriate organic solvent (e.g., DMSO) and ensure the final concentration of the solvent in the assay well is low (typically <1%) and consistent across all wells. |
Quantitative Data Summary
Table 1: Purity and Isomer Content of Fluvastatin Esters After Purification
| Starting Material | Purification Method | Initial anti-isomer Content (%) | Final anti-isomer Content (%) | Final HPLC Purity (%) | Reference |
| Fluvastatin t-butyl ester | Selective Hydrolysis & Extraction | 1.24 | 0.31 | 99.45 | [5] |
| Fluvastatin t-butyl ester | Selective Hydrolysis & Extraction | 0.81 | 0.24 | 99.57 | [4] |
| Fluvastatin t-butyl ester | Selective Hydrolysis & Extraction | 0.69 | 0.16 | 99.68 | [5] |
Table 2: Analytical Method Validation for Fluvastatin
| Analytical Method | Parameter | Value | Reference |
| HPLC | Linearity Range | 5 - 50 µg/mL | [6] |
| HPLC | Correlation Coefficient (r²) | 0.999 | [7] |
| HPLC | Limit of Detection (LOD) | 1.1 µg/mL | [7] |
| HPLC | Limit of Quantification (LOQ) | 3.3 µg/mL | [7] |
| Kinetic Spectrophotometry | Linearity Range | 15.0–50.0 µg/mL | [8] |
| Kinetic Spectrophotometry | Limit of Detection (LOD) | 0.017 µg/mL | [8] |
Table 3: HMG-CoA Reductase Inhibition by Fluvastatin
| System | Fluvastatin Concentration | Inhibition (%) | Reference |
| HMG-CoA Reductase Solution | 1 x 10⁻⁵ M | 82 ± 1 | [9] |
| HMG-CoA Reductase in Proteoliposomes | 1 x 10⁻⁵ M | 95 ± 3 | [9] |
Experimental Protocols
Synthesis of this compound (Adapted from related ester synthesis)
This protocol is adapted from the synthesis of other Fluvastatin alkyl esters and should be optimized for the isopropyl ester.
-
Aldol Condensation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve tert-butyl acetoacetate in anhydrous tetrahydrofuran (THF). Cool the solution to -78°C. Slowly add a solution of a strong base, such as lithium diisopropylamide (LDA), while maintaining the temperature. After stirring for 30 minutes, add a solution of E-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal in anhydrous THF dropwise. Stir the reaction mixture at -78°C for 2-3 hours.
-
Stereoselective Reduction: In a separate flask, prepare a solution of methoxydiethylborane in anhydrous THF. Cool this solution to -78°C. To this, add the reaction mixture from the previous step. After stirring for 30 minutes, add sodium borohydride portion-wise. Monitor the reaction by TLC.
-
Workup: Once the reaction is complete, quench it by the slow addition of acetic acid, followed by water. Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Esterification to Isopropyl Ester: The resulting crude product (Fluvastatin tert-butyl ester) is then subjected to transesterification. Dissolve the crude product in isopropanol and add a catalytic amount of a suitable acid or base (e.g., sodium isopropoxide). Heat the reaction mixture to reflux and monitor by TLC. Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. Purify the resulting crude this compound by column chromatography on silica gel.
HMG-CoA Reductase Activity Assay
This protocol is based on a colorimetric assay that measures the decrease in absorbance at 340 nm due to the oxidation of NADPH.[3]
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., potassium phosphate buffer) at the optimal pH for the enzyme.
-
NADPH Solution: Prepare a stock solution of NADPH in the assay buffer.
-
HMG-CoA Solution: Prepare a stock solution of HMG-CoA in the assay buffer.
-
This compound Stock Solution: Prepare a concentrated stock solution in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add the desired concentrations of this compound (or DMSO for the control) to the appropriate wells.
-
Add the HMG-CoA solution to all wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the HMG-CoA reductase enzyme solution to all wells except the blank.
-
Immediately start measuring the absorbance at 340 nm in a kinetic mode at 37°C for a specified period (e.g., 10-20 minutes).
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (decrease in A340 per minute).
-
Determine the percentage of inhibition for each concentration of this compound relative to the control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: HMG-CoA Reductase Pathway Inhibition by Fluvastatin.
Caption: Experimental Workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. abcam.com [abcam.com]
- 4. US7662848B2 - Process for the preparation of Fluvastatin Sodium salt - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. eurasianjournals.com [eurasianjournals.com]
- 8. Kinetic Spectrophotometric Determination of Fluvastatin in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Model Lipid Raft Membranes for Embedding Integral Membrane Proteins: Reconstitution of HMG-CoA Reductase and Its Inhibition by Statins - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vitro Efficacy Analysis: Fluvastatin Isopropyl Ester versus Atorvastatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of Fluvastatin and Atorvastatin, two widely recognized statins. The focus is on their efficacy in inhibiting the 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase enzyme and their impact on cellular proliferation. While the user specified Fluvastatin Isopropyl Ester, the available research predominantly focuses on Fluvastatin or its sodium salt. It is important to note that the isopropyl ester is a prodrug that is hydrolyzed to the active Fluvastatin moiety in vivo. The in vitro data presented here pertains to the active form, Fluvastatin.
Data Summary
The in vitro efficacy of Fluvastatin and Atorvastatin has been evaluated through various assays, primarily focusing on their HMG-CoA reductase inhibitory activity and their anti-proliferative effects on different cell lines. The following table summarizes key quantitative data from comparative studies.
| Parameter | Fluvastatin | Atorvastatin | Cell Line / System | Reference |
| HMG-CoA Reductase Inhibition (IC50) | 3-20 nM | 3-20 nM | Human Liver Microsomes | [1] |
| Anti-proliferative Activity (IC50) | 170 µM | 150 µM | A549 (Non-small-cell lung cancer) | [2] |
| Inhibition of Cell Proliferation (IC50) | > Atorvastatin (more potent) | - | Saphenous Vein Smooth Muscle Cells | [3] |
| Inhibition of Cell Invasion (IC50) | > Atorvastatin (more potent) | - | Saphenous Vein Smooth Muscle Cells | [3] |
HMG-CoA Reductase Inhibition
Fluvastatin and Atorvastatin are competitive inhibitors of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] A comparative study on human liver microsomes indicated that both statins exhibit potent inhibitory activity, with IC50 values in the range of 3-20 nM.[1] This suggests that both compounds are highly effective at targeting the HMG-CoA reductase enzyme in a cell-free system.
Anti-proliferative and Anti-invasive Effects
Beyond their primary role in cholesterol synthesis, statins have demonstrated pleiotropic effects, including the inhibition of cell proliferation and invasion, which are crucial in cancer research.
A study on the A549 non-small-cell lung cancer cell line reported IC50 values of 170 µM for Fluvastatin and 150 µM for Atorvastatin, indicating a comparable potency in inhibiting the proliferation of these cancer cells.[2]
In another comparative study using saphenous vein smooth muscle cells, Fluvastatin was found to be more potent than Atorvastatin in inhibiting both cell proliferation and invasion.[3] The order of potency for inhibiting proliferation was Fluvastatin > Atorvastatin > Simvastatin > Lovastatin.[3] A similar trend was observed for the inhibition of cell invasion.[3]
Experimental Protocols
HMG-CoA Reductase Activity/Inhibitor Screening Assay (Colorimetric)
This protocol outlines a general method for determining the inhibitory activity of compounds against HMG-CoA reductase.
Materials:
-
96-well clear plate with a flat bottom
-
Multi-well spectrophotometer
-
HMG-CoA Reductase Assay Buffer
-
HMG-CoA Reductase enzyme
-
HMG-CoA substrate
-
NADPH
-
Test inhibitors (Fluvastatin, Atorvastatin) dissolved in an appropriate solvent (e.g., DMSO)
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. This typically involves reconstituting lyophilized components in the provided buffers.
-
Inhibitor Preparation: Prepare a stock solution of the test inhibitors (Fluvastatin and Atorvastatin) at a concentration 100 times the desired final concentration.
-
Assay Reaction:
-
In a 96-well plate, add the HMG-CoA Reductase Assay Buffer.
-
Add the HMG-CoA Reductase enzyme to each well.
-
Add the test inhibitor solution to the respective wells. For control wells, an equivalent volume of the solvent can be added.
-
Initiate the reaction by adding the HMG-CoA substrate and NADPH.
-
-
Measurement: Immediately measure the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH. Readings are typically taken at multiple time points to determine the reaction rate.
-
Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate in the control wells. The IC50 value is then determined by plotting the percentage of inhibition against the inhibitor concentration.[4]
Cell Proliferation Assay (MTT Assay)
This protocol describes a common method for assessing the effect of compounds on cell viability and proliferation.
Materials:
-
96-well cell culture plates
-
Cancer cell lines (e.g., A549)
-
Complete cell culture medium
-
Test compounds (Fluvastatin, Atorvastatin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of Fluvastatin or Atorvastatin. Include untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Visualizations
Caption: HMG-CoA Reductase Pathway and Statin Inhibition.
Caption: Comparative In Vitro Experimental Workflow.
References
- 1. DSpace [helda.helsinki.fi]
- 2. Comparison of the Effects of Statins on A549 Nonsmall-Cell Lung Cancer Cell Line Lipids Using Fourier Transform Infrared Spectroscopy: Rosuvastatin Stands Out - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the efficacies of five different statins on inhibition of human saphenous vein smooth muscle cell proliferation and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
A Comparative Analysis of Fluvastatin and Simvastatin for Researchers and Drug Development Professionals
An in-depth examination of the efficacy, safety, and molecular mechanisms of two widely prescribed statins, supported by experimental data and detailed protocols.
Fluvastatin and Simvastatin are established 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors, pivotal in the management of hypercholesterolemia and the prevention of cardiovascular events. While both drugs share a common primary mechanism of action, their distinct chemical structures, pharmacokinetic profiles, and pleiotropic effects warrant a detailed comparative analysis for researchers and professionals in drug development. This guide provides a comprehensive overview of their performance, supported by experimental data, detailed methodologies, and visual representations of their molecular interactions.
Efficacy in Lipid Reduction
Both Fluvastatin and Simvastatin effectively lower low-density lipoprotein cholesterol (LDL-C), a primary target in the prevention of atherosclerotic cardiovascular disease. However, their potency and dose-response relationships differ.
Table 1: Comparative Efficacy on Lipid Parameters
| Parameter | Fluvastatin | Simvastatin | Study Design and Patient Population |
| LDL-C Reduction | 22% (20mg/day) to 36% (80mg/day)[1][2] | 26% (5mg/day) to 40% (20mg/day)[3] | Multinational, randomized, double-blind trial in 432 patients with primary hypercholesterolemia.[3] Another study involved 113 hypercholesterolemic patients with a history of angina pectoris or myocardial infarction.[2] |
| Total Cholesterol Reduction | 16% (20mg/day) to 19% (40mg/day)[3] | 19% (5mg/day) to 23% (10mg/day)[3] | Multinational, randomized, double-blind trial in 432 patients with primary hypercholesterolemia.[3] |
| Triglyceride Reduction | Modest reductions observed. | Borderline significantly greater reduction compared to Fluvastatin at comparable doses.[2] | Randomized double-blind study in 113 hypercholesterolemic patients with ischemic heart disease.[2] |
| HDL-C Increase | Small increases observed. | Modest increases observed. | General observation from clinical trials. |
A double-blind, randomized trial directly comparing the two drugs demonstrated that Simvastatin 10 mg/day was more effective in lowering total and LDL cholesterol than Fluvastatin 40 mg/day.[3] However, Simvastatin 5 mg/day and Fluvastatin 40 mg/day showed similar efficacy in LDL-C reduction.[3]
Anti-Inflammatory and Endothelial Effects
Beyond their lipid-lowering properties, statins exhibit pleiotropic effects, including anti-inflammatory and endothelial-protective actions, which contribute to their cardiovascular benefits.
Table 2: Comparative Anti-Inflammatory and Endothelial Effects
| Parameter | Fluvastatin | Simvastatin | Study Design and Methodology |
| hs-CRP Reduction | Reduces CRP levels.[4] | Significantly lowers hs-CRP levels within 14 days, independent of LDL-C reduction.[5] | In vitro study on human endothelial cells for Fluvastatin. Crossover, double-blind study in 40 subjects with elevated LDL cholesterol for Simvastatin.[5] |
| IL-6 and IL-8 Reduction (in vitro) | Significantly reduces LPS-stimulated IL-6 and IL-8 production in monocytes from chronic kidney disease patients.[6] | Significantly reduces LPS-stimulated IL-6 and IL-8 production in monocytes from chronic kidney disease patients.[6] | In vitro study on isolated human monocytes from 28 chronic kidney disease patients and 10 healthy subjects.[6] |
| TNF-α Reduction | Inhibits CRP-induced TNF-α expression in human endothelial cells. | Reduces TNF-α production in LPS-stimulated macrophages.[6] | In vitro study on human vascular endothelial cells. In vitro study on RAW264.7 macrophages.[6] |
| Improvement in Endothelial Function (Flow-Mediated Dilation) | Stimulated endothelial invasion in an in-vitro model.[7] | Inhibited endothelial invasion in an in-vitro model.[7] | In vitro study on endothelial cell sprouting in three-dimensional collagen matrices.[7] |
One study investigating endothelial invasion, a crucial step in angiogenesis, found contrasting effects between the two statins. Simvastatin stimulated endothelial invasion, whereas Fluvastatin inhibited it, suggesting different impacts on vascular remodeling processes.[7]
Experimental Protocols
Assessment of Lipid Profiles in Clinical Trials
A representative methodology for evaluating the efficacy of statins on lipid parameters in a clinical trial setting is as follows:
-
Patient Selection: Patients with primary hypercholesterolemia, defined by specific total cholesterol and LDL-C levels (e.g., total cholesterol ≥ 6.5 mmol/L), are recruited.[3] A diet run-in period of at least 10 weeks is typically implemented before randomization.[3]
-
Study Design: A multinational, randomized, double-blind, parallel-group design is employed.[3] Patients are randomly assigned to receive once-daily treatment with different doses of either Simvastatin or Fluvastatin for a predefined period (e.g., 6 weeks).[3]
-
Blood Sampling and Analysis: Blood samples are collected at baseline and at the end of the treatment period after a 12-hour fast. Serum is separated by centrifugation.
-
Lipid Measurement: Total cholesterol and triglycerides are measured using standard enzymatic methods. High-density lipoprotein cholesterol (HDL-C) is determined after precipitation of apolipoprotein B-containing lipoproteins. Low-density lipoprotein cholesterol (LDL-C) is calculated using the Friedewald formula, provided the triglyceride level is below 400 mg/dL.
-
Statistical Analysis: The percentage change from baseline for each lipid parameter is calculated. Statistical comparisons between treatment groups are performed using appropriate tests, such as analysis of covariance (ANCOVA), with baseline values as a covariate.
Measurement of Inflammatory Markers (In Vitro Monocyte Culture)
The following protocol outlines a method to assess the in vitro effects of statins on cytokine production by human monocytes:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood of healthy donors or specific patient populations (e.g., chronic kidney disease patients) by Ficoll-gradient centrifugation.[6] Monocytes are further enriched from the PBMC population.
-
Cell Culture and Stimulation: The isolated monocytes are cultured in a suitable medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.
-
Statin Treatment: Cells are pre-incubated with varying concentrations of Fluvastatin or Simvastatin (e.g., 10⁻⁸ to 10⁻⁶ M) for a specified duration (e.g., 24 hours).[6]
-
Inflammatory Challenge: Following statin pre-incubation, the cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS; e.g., 100 ng/ml), to induce cytokine production.[6]
-
Cytokine Quantification: After the stimulation period, the cell culture supernatants are collected. The concentrations of inflammatory cytokines, such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8), are determined using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).[6]
-
Data Analysis: Cytokine concentrations in the statin-treated groups are compared to the LPS-stimulated control group (without statin treatment) to determine the percentage of inhibition. Statistical significance is assessed using appropriate statistical tests.
Signaling Pathways and Molecular Mechanisms
The primary mechanism of action for both Fluvastatin and Simvastatin is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This inhibition leads to a reduction in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on hepatocytes, leading to increased clearance of LDL-C from the circulation.
Beyond this primary pathway, the inhibition of HMG-CoA reductase also affects the synthesis of isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are crucial for the post-translational modification (prenylation) of small GTP-binding proteins like Rho, Rac, and Ras. The differential effects of Fluvastatin and Simvastatin on these downstream signaling pathways may contribute to their distinct pleiotropic effects.
Fluvastatin: Pleiotropic Effects and Signaling
Fluvastatin, a synthetic statin, has been shown to inhibit endothelial invasion.[7] This effect may be mediated through its influence on signaling pathways that control cell migration and proliferation. Additionally, Fluvastatin has been demonstrated to upregulate the expression of Kruppel-like factor 2 (KLF2), a transcription factor with anti-inflammatory and atheroprotective properties.
Simvastatin: Pleiotropic Effects and Signaling
Simvastatin, a lipophilic statin, has been shown to stimulate endothelial invasion in vitro, which contrasts with the effect of Fluvastatin.[7] This suggests a different modulation of the signaling cascades governing angiogenesis. Simvastatin has also been demonstrated to enhance the phosphorylation and activation of endothelial nitric oxide synthase (eNOS) through the PI3K/Akt pathway, leading to increased nitric oxide (NO) production and improved endothelial function.
Safety and Tolerability
Both Fluvastatin and Simvastatin are generally well-tolerated. The most common side effects are gastrointestinal disturbances.[3] Myopathy and, in rare cases, rhabdomyolysis are known class effects of statins. A key difference in their safety profiles lies in their metabolic pathways. Simvastatin is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme, making it susceptible to interactions with numerous drugs that inhibit this enzyme. Fluvastatin is mainly metabolized by CYP2C9, which may result in a different drug-drug interaction profile.
Conclusion
Fluvastatin and Simvastatin are both effective lipid-lowering agents with additional pleiotropic effects that contribute to their cardiovascular benefits. Simvastatin generally exhibits greater potency in LDL-C reduction on a milligram-to-milligram basis. However, their differential effects on endothelial cell invasion and their distinct metabolic pathways highlight the nuanced differences between these two statins. For researchers and drug development professionals, understanding these differences is crucial for designing targeted therapies and conducting informative clinical trials. The choice between these statins for a particular application should consider the desired potency of lipid lowering, the potential for drug-drug interactions, and the specific pleiotropic effects that may be of therapeutic interest. Further head-to-head clinical trials are warranted to fully elucidate the comparative in-vivo effects of Fluvastatin and Simvastatin on a broader range of inflammatory and endothelial biomarkers.
References
- 1. A Randomized Multicenter Trial Comparing and Efficacy of Simvastatin and Fluvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simvastatin compared to fluvastatin in the reduction of serum lipids and apolipoproteins in patients with ischaemic heart disease and moderate hypercholesterolaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential effects of simvastatin on mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of various types and doses of statins on C-reactive protein levels in patients with dyslipidemia or coronary heart disease: A systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validating the Anti-proliferative Effects of Fluvastatin Isopropyl Ester: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-proliferative effects of Fluvastatin and its isopropyl ester, contextualized with other statins and anti-cancer agents. It is designed to offer an objective overview supported by experimental data to aid in research and development.
Note on Fluvastatin Isopropyl Ester: Direct experimental data on the anti-proliferative effects of this compound is limited in publicly available literature. As a prodrug, this compound is hydrolyzed in the body to its active form, Fluvastatin.[1][2] Therefore, the data presented in this guide for Fluvastatin is considered representative of the expected biological activity of its isopropyl ester.
Comparative Anti-proliferative Efficacy
Fluvastatin, a synthetic statin, has demonstrated significant anti-proliferative effects across a variety of cancer cell lines. Its efficacy is comparable to, and in some cases exceeds, that of other commonly used statins.
Table 1: Comparative Inhibition of Cancer Cell Proliferation by Various Statins
| Statin | Cancer Cell Line | Concentration (µM) | Inhibition (%) | Time (hours) | Reference |
| Fluvastatin | A-375 (Malignant Melanoma) | 100 | ~50 | 72 | [3] |
| Fluvastatin | A-673 (Ewing's Sarcoma) | 100 | ~50 | 72 | [3] |
| Fluvastatin | DoTc2 4510 (Cervical Carcinoma) | 100 | ~40 | 48 | [3] |
| Atorvastatin | DoTc2 4510 (Cervical Carcinoma) | 100 | ~80 | 72 | [3] |
| Simvastatin | Various | 100 | ~70 | Not Specified | [3] |
| Rosuvastatin | A-375 (Malignant Melanoma) | 100 | ~50 | 72 | [3] |
| Pravastatin | Various | - | Least inhibitory effect | - | [3] |
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
The anti-proliferative activity of Fluvastatin is primarily attributed to its ability to induce programmed cell death (apoptosis) and to halt the cell division cycle.
Table 2: Apoptosis Induction by Fluvastatin
| Cell Line | Treatment | Apoptotic Cells (%) | Key Findings | Reference |
| Primary and Transformed Mast Cells | 1 µM Fluvastatin (4 days) | ~60% | Increased DNA fragmentation and caspase-3/7 activation. | [4] |
| High-Grade Breast Cancer | 20-80 mg/day Fluvastatin (3-6 weeks) | 38% of subjects showed increased apoptosis | Increase in cleaved caspase-3 (CC3). | [1][5][6] |
| Endometrial Cancer Cells (KLE, RL95-2) | Increasing doses of Fluvastatin | Dose-dependent increase | Increased expression of p53 and cleaved caspase-3. | [7] |
Table 3: Cell Cycle Arrest Induced by Fluvastatin
| Cell Line | Treatment | Effect on Cell Cycle | Key Findings | Reference |
| HL-60 (Human Promyelocytic Leukemia) | Fluvastatin (24 hours) | G1 phase arrest | Increased expression of p27. | [8] |
| Vascular Smooth Muscle Cells | Fluvastatin | G1 phase arrest | Suppressed cyclin D1 and Cdk4, induced p27. | [9] |
| Hepatocellular Carcinoma Cells | Fluvastatin | G2/M phase arrest | Dose-dependent arrest. |
Signaling Pathways Modulated by Fluvastatin
Fluvastatin exerts its anti-proliferative effects by modulating key signaling pathways involved in cell survival, proliferation, and death.
Caption: HMG-CoA Reductase Pathway Inhibition by Fluvastatin.
Caption: Fluvastatin-Induced Apoptosis Signaling Pathway.
References
- 1. The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Statin Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. springermedicine.com [springermedicine.com]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Fluvastatin Isopropyl Ester and Lovastatin for Drug Development Professionals
An in-depth guide for researchers and scientists on the comparative efficacy, safety, and experimental evaluation of two prominent HMG-CoA reductase inhibitors.
This guide provides a comprehensive comparison of Fluvastatin Isopropyl Ester and Lovastatin, two statin medications used to lower cholesterol and reduce the risk of cardiovascular disease. Both drugs function by inhibiting HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2][3][4] This document details their respective performance based on available experimental data, outlines key experimental protocols for their evaluation, and presents signaling pathways and workflows using standardized diagrams.
Performance Comparison: Efficacy and Safety
Clinical studies have demonstrated that both Fluvastatin and Lovastatin are effective in reducing low-density lipoprotein cholesterol (LDL-C), a primary target for the prevention of atherosclerotic cardiovascular disease. However, their potency and safety profiles exhibit notable differences.
Lovastatin has been shown to be more potent than Fluvastatin on a milligram-to-milligram basis in lowering total and LDL cholesterol.[5] In a randomized, double-blind clinical trial, Lovastatin at doses of 20 mg and 40 mg per day resulted in a significantly greater reduction in mean LDL-C compared to the same dosages of Fluvastatin.[1] Another study found that 20 mg of Lovastatin was more effective at lowering total and LDL cholesterol than 20 mg of Fluvastatin.[5] However, some studies have indicated that at certain dosages (e.g., 40 mg Fluvastatin vs. 20 mg Lovastatin), the reduction in total cholesterol and LDL-C can be comparable in the initial weeks of treatment, with Lovastatin showing a more marked reduction over a longer period.[3][6]
In terms of safety and tolerability, both drugs are generally well-tolerated.[7] However, some studies suggest that Lovastatin may be better tolerated with fewer adverse effects than Fluvastatin.[3][6] A comparative study in Iranian patients reported that adverse effects were less frequent with Lovastatin.[3][6] It is important to note that higher doses of both atorvastatin (a different statin) and fluvastatin have been associated with a higher likelihood of discontinuing treatment due to adverse events.[8]
| Parameter | Fluvastatin | Lovastatin | References |
| LDL-C Reduction (20mg dose) | -18.2% | -27.6% | [5] |
| Total Cholesterol Reduction (20mg dose) | -12.8% | -19.5% | [5] |
| HDL-C Change | No significant effect | No significant effect | [3][6] |
| Triglyceride Change | No significant effect | No significant effect | [3][6] |
| Tolerability | Generally well-tolerated, some reports of higher adverse effects compared to Lovastatin. | Generally well-tolerated, some reports of better tolerability compared to Fluvastatin. | [3][6][7] |
Pharmacokinetic Profile
Fluvastatin and Lovastatin exhibit distinct pharmacokinetic properties that can influence their clinical application. Fluvastatin is metabolized primarily by the cytochrome P450 isoenzyme CYP2C9, with minor contributions from CYP3A4 and CYP2C8.[9][10] In contrast, Lovastatin is mainly metabolized by CYP3A4.[8] This difference in metabolic pathways has implications for potential drug-drug interactions.
A key differentiator between the two is their ability to cross the blood-brain barrier (BBB). Lovastatin has been shown to cross the BBB to a much greater extent than Fluvastatin.[11] This property has been linked to a higher incidence of central nervous system-related side effects, such as sleep disturbances, in patients treated with Lovastatin.[11]
| Parameter | This compound (as Fluvastatin) | Lovastatin | References |
| Primary Metabolic Pathway | CYP2C9 | CYP3A4 | [8][9][10] |
| Blood-Brain Barrier Permeability | Minimal | High | [11] |
| Bioavailability | ~24% (range 9-50%) | Varies | [9] |
| Protein Binding | >98% | High | [9] |
Mechanism of Action: The Cholesterol Biosynthesis Pathway
Both Fluvastatin and Lovastatin exert their lipid-lowering effects by competitively inhibiting HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, which is the rate-limiting step in the synthesis of cholesterol in the liver.[1][2][3][4] By blocking this step, statins reduce the intracellular pool of cholesterol, leading to the upregulation of LDL receptors on the surface of liver cells. This, in turn, increases the clearance of LDL-C from the bloodstream.
References
- 1. A multicenter, randomized, double-blind clinical trial comparing the low-density lipoprotein cholesterol-lowering ability of lovastatin 10, 20, and 40 mg/d with fluvastatin 20 and 40 mg/d - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. scispace.com [scispace.com]
- 4. A COMPARISON BETWEEN FLUVASTATIN AND LOVASTATIN EFFECTS IN IRANIAN PATIENTS WITH HYPERCHOLESTEROLEMIA | Acta Medica Iranica [acta.tums.ac.ir]
- 5. A Comparison of Statin Therapies in Hypercholesterolemia in Women: A Subgroup Analysis of the STELLAR Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mjiri.iums.ac.ir [mjiri.iums.ac.ir]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ahajournals.org [ahajournals.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Fluvastatin - Wikipedia [en.wikipedia.org]
- 11. assaygenie.com [assaygenie.com]
A Head-to-Head Comparison of Fluvastatin Formulations and Metabolites in Research
For researchers and drug development professionals, understanding the nuances between different forms of a therapeutic agent is critical for optimizing efficacy and developing novel delivery systems. While direct comparisons of various synthetic fluvastatin esters are not prominent in the literature, significant research has been conducted comparing its clinically relevant formulations—Immediate-Release (IR) and Extended-Release (ER)—as well as its primary metabolites. This guide provides a detailed, data-driven comparison of these entities.
Part 1: Fluvastatin Immediate-Release (IR) vs. Extended-Release (ER)
The development of an extended-release formulation of fluvastatin was aimed at improving its pharmacokinetic profile to provide more consistent drug exposure and enhanced efficacy with once-daily dosing.[1] A key clinical study directly compared the 40 mg IR capsule with the 80 mg ER tablet.
Comparative Efficacy Data
The following table summarizes the key efficacy endpoints from a 12-week, double-blind, randomized clinical trial involving 173 patients with primary hypercholesterolemia.[1]
| Parameter | Fluvastatin IR (40 mg QD) | Fluvastatin ER (80 mg QD) | P-value |
| Mean Reduction in LDL-C | 22% | 32% | < 0.001 |
| Mean Reduction in Total Cholesterol | 17% | 24% | < 0.001 |
| Mean Reduction in Apolipoprotein B | 18% | 26% | < 0.001 |
| Mean Reduction in Triglycerides | 11% | 15% | Not Significant |
| Mean Increase in HDL-C | 4% | 5% | Not Significant |
| Patients Achieving NCEP Target (≥2 risk factors) | 15% | 58% | < 0.001 |
| Patients Achieving NCEP Target (with CHD) | 14% | 40% | P = 0.012 |
Data sourced from a prospective, multicenter, double-blind, double-dummy, randomized, parallel-group, active-controlled study.[1]
Experimental Protocol: Clinical Efficacy Trial
Objective: To compare the efficacy and tolerability of fluvastatin ER 80 mg once daily (QD) with fluvastatin IR 40 mg QD in patients with primary hypercholesterolemia.[1]
-
Study Design: A 12-week, prospective, multicenter, double-blind, double-dummy, randomized, parallel-group, active-controlled study.
-
Patient Population: Patients with primary hypercholesterolemia qualifying for lipid-lowering therapy based on National Cholesterol Education Program (NCEP) Adult Treatment Panel II guidelines.
-
Randomization: A total of 173 patients were randomized in a 1:1 ratio to two treatment arms:
-
Group 1: Fluvastatin ER 80 mg QD (n=86)
-
Group 2: Fluvastatin IR 40 mg QD (n=87)
-
-
Treatment: Patients were treated for a duration of 12 weeks.
-
Primary Endpoints: The primary efficacy measure was the mean percent reduction in LDL-cholesterol (LDL-C) from baseline.
-
Secondary Endpoints: Included mean percent changes in total cholesterol, triglycerides, HDL-cholesterol (HDL-C), and apolipoprotein B (apo B). The proportion of patients reaching their NCEP target LDL-C levels was also assessed.
-
Statistical Analysis: Efficacy parameters were compared between the two treatment groups using appropriate statistical tests, with a P-value < 0.05 considered significant.
Logical Relationship Diagram
Comparison of Fluvastatin IR and ER Formulations.
Part 2: Fluvastatin vs. Its Major Metabolites (In Vitro)
Beyond its primary role as an HMG-CoA reductase inhibitor, fluvastatin and its metabolites possess antioxidant properties that may contribute to its anti-atherogenic effects.[2][3] Research has compared the parent drug to its major metabolites, M2 and M4, on their ability to inhibit LDL oxidation and cholesterol esterification in macrophages.
Comparative In Vitro Antioxidant Effects
This table summarizes the comparative inhibitory effects on copper-sulfate (CuSO₄)-induced LDL oxidation.
| Compound | Potency in Inhibiting LDL Oxidation | Note |
| Fluvastatin | Potent Inhibitor | Effect is independent of HMG-CoA reductase inhibition.[2] |
| Metabolite M2 | Most Potent Inhibitor | Effect was comparable to that of Vitamin E.[3] |
| Metabolite M4 | Potent Inhibitor | Contributes to the overall antioxidant effect.[3] |
| Pravastatin | No Inhibitory Effect | Used as a negative control to show the effect is unique to fluvastatin's chemical structure.[2] |
Data sourced from in vitro studies on mouse peritoneal macrophages.[2][3]
Experimental Protocol: LDL Oxidation and Cholesterol Esterification Assay
Objective: To investigate the effects of fluvastatin and its metabolites (M2, M4) on LDL oxidation and the subsequent accumulation of cholesteryl esters in macrophages.[2][3]
-
LDL Isolation: Low-density lipoprotein (LDL) is isolated from human plasma via ultracentrifugation.
-
LDL Oxidation Assay:
-
LDL (e.g., 100 µg/mL) is incubated with a pro-oxidant, such as copper sulfate (CuSO₄, e.g., 5 µM), in the presence or absence of test compounds (Fluvastatin, M2, M4, Vitamin E) for several hours at 37°C.
-
The extent of oxidation is measured by quantifying the formation of thiobarbituric acid reactive substances (TBARS).
-
-
Macrophage Culture: Mouse peritoneal macrophages are harvested and cultured in appropriate media.
-
Cholesterol Esterification Assay:
-
Macrophages are incubated with oxidized LDL (prepared as in step 2).
-
[¹⁴C]oleate is added to the culture medium. The incorporation of the radiolabel into cholesteryl esters is measured as an indicator of cholesterol esterification.
-
The inhibitory effect of the test compounds is assessed by adding them directly to the macrophage culture with oxidized LDL.
-
-
Control Experiments:
-
Pravastatin is used as a control HMG-CoA reductase inhibitor to determine if effects are class-wide or specific to fluvastatin's structure.
-
Mevalonate is added in some experiments to determine if the observed effects are dependent on the HMG-CoA reductase pathway. The antioxidant effects of fluvastatin and its metabolites were found to be independent of mevalonate supplementation.[2]
-
Signaling Pathway and Experimental Workflow
Workflow of Fluvastatin's dual anti-atherosclerotic action.
References
- 1. Comparison of treatment with fluvastatin extended-release 80-mg tablets and immediate-release 40-mg capsules in patients with primary hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of fluvastatin and its major metabolites on low-density lipoprotein oxidation and cholesterol esterification in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validating the Inhibitory Concentration (IC50) of Fluvastatin and its Isopropyl Ester: A Comparative Guide
This guide provides a comprehensive comparison of the inhibitory effects of Fluvastatin and other statins on 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. The provided data and protocols are intended for researchers, scientists, and professionals in the field of drug development.
Comparative Inhibitory Potency of Statins against HMG-CoA Reductase
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the reported IC50 values for Fluvastatin and other commonly used statins against HMG-CoA reductase. Fluvastatin demonstrates potent inhibition of the enzyme.[1][2][3] It is important to note that Fluvastatin Isopropyl Ester is a prodrug that is converted to its active form, Fluvastatin acid, in the body. Therefore, the IC50 values for Fluvastatin are representative of the active compound's efficacy.
| Statin | IC50 (nM) |
| Fluvastatin | 8 - 100 [1][2] |
| Atorvastatin | 8 - 154[1] |
| Simvastatin | 3.4[1] |
| Rosuvastatin | 11[4] |
| Pitavastatin | 5.8[4] |
| Pravastatin | ~1,000 (Ki)[1] |
| Lovastatin | 3.4[1] |
Note: IC50 values can vary depending on the experimental conditions, such as the source of the enzyme (e.g., human liver microsomes) and the specific assay used.[2]
Experimental Protocol: HMG-CoA Reductase Activity Assay
This protocol details a common method for determining the IC50 of inhibitors like Fluvastatin against HMG-CoA reductase. The assay is based on measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by HMG-CoA reductase.[5][6][7][8][9]
Materials and Reagents:
-
Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 6.8)[7]
-
Inhibitor (e.g., Fluvastatin) dissolved in an appropriate solvent (e.g., DMSO)[7]
-
96-well clear flat-bottom plate[5]
-
Microplate reader capable of kinetic measurements at 340 nm[7][8]
Experimental Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Keep the HMG-CoA reductase enzyme on ice.[5][6]
-
Assay Setup: In a 96-well plate, add the following components in order:
-
Assay Buffer
-
Test inhibitor at various concentrations (or solvent control)
-
NADPH solution
-
HMG-CoA Reductase enzyme
-
-
Initiation of Reaction: Start the reaction by adding the HMG-CoA substrate.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C and measure the decrease in absorbance at 340 nm in kinetic mode for a set period (e.g., 10-15 minutes), taking readings every 20-30 seconds.[6][8]
-
Data Analysis:
-
Calculate the rate of NADPH consumption (decrease in absorbance over time) for each inhibitor concentration.
-
Normalize the data to the control (no inhibitor) to determine the percent inhibition.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the HMG-CoA reductase pathway and the experimental workflow for IC50 determination.
Caption: The HMG-CoA reductase pathway and the inhibitory action of statins.
Caption: Experimental workflow for determining the IC50 of HMG-CoA reductase inhibitors.
References
- 1. adooq.com [adooq.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Fluvastatin sodium salt, HMG-CoA reductase inhibitor (CAS 93957-55-2) | Abcam [abcam.com]
- 4. glpbio.com [glpbio.com]
- 5. assaygenie.com [assaygenie.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. abcam.com [abcam.com]
- 9. HMG-CoA Reductase (HMGR) Assay Kit [merckmillipore.com]
A Comparative Analysis of Fluvastatin Isopropyl Ester and Pravastatin for Hypercholesterolemia Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic profiles of two widely prescribed statins, Fluvastatin Isopropyl Ester and Pravastatin. The information presented is based on a comprehensive review of clinical trial data and pharmacological studies, with a focus on quantitative efficacy, safety, and pharmacokinetic parameters to inform research and drug development efforts.
Efficacy in Lipid Reduction
Both Fluvastatin and Pravastatin are effective in reducing low-density lipoprotein cholesterol (LDL-C), a primary target in the management of hypercholesterolemia. However, their potency and effects on other lipid parameters can vary.
A randomized, double-blind, double-placebo study provided a head-to-head comparison of the lipid-lowering effects of Fluvastatin and Pravastatin in patients with primary hypercholesterolemia.[1] In this study, patients were initially treated with Fluvastatin 40 mg or Pravastatin 20 mg once daily for four weeks, followed by a dosage increase to Fluvastatin 40 mg twice daily and Pravastatin 40 mg once daily for the subsequent 12 weeks.[1]
| Lipid Parameter | Fluvastatin (40 mg/day) | Pravastatin (20 mg/day) | Fluvastatin (80 mg/day) | Pravastatin (40 mg/day) |
| LDL-C Reduction | -24.0%[1] | -24.1%[1] | -30.4%[1] | -26.6%[1] |
| Total Cholesterol Reduction | Data not available | Data not available | Data not available | Data not available |
| HDL-C Increase | Data not available | Data not available | Data not available | Data not available |
| Triglyceride Reduction | Data not available | Data not available | Data not available | Data not available |
| Table 1: Comparative Efficacy of Fluvastatin and Pravastatin on LDL-C Reduction at Different Dosages and Durations.[1] |
Another comparative crossover study involving 46 patients with hypercholesterolemia showed that Fluvastatin 20 mg/day and Pravastatin 10 mg/day produced similar reductions in total cholesterol (TC), LDL-C, and apolipoprotein B (apo B), while increasing HDL2-C levels.[2]
Safety and Tolerability Profile
The safety and tolerability of statins are critical considerations in clinical practice and drug development. Both Fluvastatin and Pravastatin are generally well-tolerated, but differences in their adverse event profiles have been reported.
In the aforementioned 16-week comparative trial, adverse events were reported by 23 patients receiving Fluvastatin and 22 patients receiving Pravastatin, with three patients in each group withdrawing due to these events.[1] Importantly, no significant abnormalities in alanine or aspartate aminotransferase levels (defined as >3 times the upper limit of normal on two consecutive occasions) or creatine phosphokinase (defined as >10 times the upper limit of normal on any occasion) were observed in either group.[1]
A larger analysis of the FDA Adverse Event Reporting System (FAERS) database provides broader insights into the adverse event profiles of these drugs. This analysis compared seven statins, including Fluvastatin and Pravastatin, for various adverse event categories.
| Adverse Event Category | Fluvastatin vs. Atorvastatin (Reference) | Pravastatin vs. Atorvastatin (Reference) |
| Gastrointestinal Disorders | Significant Reporting Odds Ratio (ROR) > 1 | Significant ROR > 1 |
| Metabolic Disorders | Not specified | Significant ROR < 1 |
| Table 2: Comparative Adverse Event Reporting for Fluvastatin and Pravastatin from the FAERS database. |
It is important to note that data from spontaneous reporting systems can be influenced by various factors and should be interpreted with caution.
Pharmacokinetic Properties
Fluvastatin and Pravastatin exhibit distinct pharmacokinetic profiles, which can influence their clinical application and potential for drug-drug interactions.
| Pharmacokinetic Parameter | This compound | Pravastatin |
| Absorption | Rapidly and almost completely absorbed (>90%)[2] | - |
| Bioavailability | ~24% (range 9-50%)[2] | - |
| Metabolism | Primarily metabolized by Cytochrome P450 (CYP) 2C9[3] | Largely excreted unchanged[3] |
| Half-life | Shorter half-life[2] | - |
| Protein Binding | Extensive protein binding[2] | - |
| Active Metabolites | No active metabolites[2] | - |
| Table 3: Comparative Pharmacokinetic Parameters of Fluvastatin and Pravastatin.[2][3] |
The difference in metabolic pathways is a key differentiator. Fluvastatin's metabolism by CYP2C9 means that its plasma concentrations can be affected by inhibitors or inducers of this enzyme, although typically by less than two-fold.[3] In contrast, Pravastatin's plasma concentrations are not significantly affected by CYP inhibition.[3] This suggests that Pravastatin may have a lower potential for certain drug-drug interactions compared to Fluvastatin.
Experimental Protocols
French Fluvastatin Study Group (1995) [1]
-
Study Design: A 16-week, multicenter, randomized, double-blind, double-placebo, comparative clinical trial.
-
Patient Population: 134 patients with primary hypercholesterolemia (LDL-C ≥ 160 mg/dL and plasma triglycerides ≤ 400 mg/dL) who were non-responsive to a standard lipid-lowering diet.
-
Treatment Regimen: Following a 6-week placebo period, patients were randomized to receive either Fluvastatin or Pravastatin.
-
Weeks 1-4: Fluvastatin 40 mg once daily or Pravastatin 20 mg once daily, both with the evening meal.
-
Weeks 5-16: Fluvastatin 40 mg twice daily or Pravastatin 40 mg once daily with the evening meal.
-
-
Efficacy Assessment: Measurement of LDL-C levels at baseline, 4 weeks, and 16 weeks.
-
Safety Assessment: Monitoring of adverse events, alanine aminotransferase (ALT), aspartate aminotransferase (AST), and creatine phosphokinase (CPK) levels.
Comparative Crossover Study (2005) [2]
-
Study Design: A comparative, randomized, crossover study.
-
Patient Population: 46 patients with hypercholesterolemia.
-
Treatment Regimen: Patients were randomly assigned to receive either Fluvastatin (20 mg/day) or Pravastatin (10 mg/day) for 3 months. After this period, they were crossed over to the other statin for an additional 3 months.
-
Efficacy Assessment: Measurement of serum levels of total cholesterol (TC), LDL-C, apolipoprotein B (apo B), and HDL2-C. Circulating levels of autoantibodies to oxidized LDL (OxLDL-Ab) were measured by an OxLDL IgG ELISA test.
Signaling Pathways and Mechanism of Action
Both Fluvastatin and Pravastatin are competitive inhibitors of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[2] This inhibition leads to a decrease in intracellular cholesterol, which in turn upregulates the expression of LDL receptors on hepatocytes and increases the clearance of LDL-C from the circulation.
Beyond their primary lipid-lowering effects, statins are known to have pleiotropic effects that are independent of their action on cholesterol synthesis. These effects are thought to contribute to their cardiovascular benefits. The differences in the physicochemical properties of Fluvastatin (more lipophilic) and Pravastatin (more hydrophilic) may influence their penetration into extrahepatic tissues and their subsequent effects on intracellular signaling pathways.
Figure 1: Simplified signaling pathway of statin action and potential differential pleiotropic effects.
The lipophilicity of Fluvastatin may allow for greater passive diffusion into extrahepatic cells, potentially leading to more pronounced direct effects on vascular and other tissues. In contrast, the hydrophilic nature of Pravastatin suggests its effects are more localized to the liver.
Conclusion
Both this compound and Pravastatin are effective lipid-lowering agents with established safety profiles. The choice between these two statins in a clinical or research setting may be guided by considerations of their relative potency at different doses, their pharmacokinetic profiles, and their potential for drug-drug interactions. Fluvastatin appears to offer a greater LDL-C reduction at higher doses compared to Pravastatin. However, Pravastatin's minimal metabolism via the CYP450 system may be advantageous in patients receiving concomitant medications that are substrates, inhibitors, or inducers of CYP2C9. Further research into the clinical implications of their differing pleiotropic effects is warranted to fully elucidate their comparative therapeutic benefits.
References
- 1. Comparison of fluvastatin versus pravastatin treatment of primary hypercholesterolemia. French Fluvastatin Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pleiotropic effects of statins: basic research and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fortunejournals.com [fortunejournals.com]
A Comparative Guide to Fluvastatin Formulations: Extended-Release vs. Immediate-Release Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of extended-release (ER) and immediate-release (IR) formulations of Fluvastatin, a competitive inhibitor of HMG-CoA reductase. The information presented is collated from multiple clinical trials and pharmacokinetic studies to support research and development in lipid-lowering therapies.
Data Presentation: Efficacy and Pharmacokinetics
The following tables summarize the key efficacy and pharmacokinetic parameters of Fluvastatin ER and IR formulations based on data from comparative clinical studies.
Table 1: Comparative Efficacy on Lipid Parameters
| Parameter | Fluvastatin Formulation and Dosage | Mean Percent Reduction from Baseline | Key Findings |
| LDL-C | 80 mg ER once daily (QPM) | 33.5% - 36.3%[1][2] | Significantly greater reduction than 40 mg IR QPM.[1][2][3] Efficacy is comparable to 40 mg IR twice daily (BID).[1][3] |
| 40 mg IR once daily (QPM) | 22% - 24.4%[3][4] | Less effective in LDL-C lowering compared to the 80 mg ER formulation.[3][4] | |
| 40 mg IR twice daily (BID) | 31.4% - 33.9%[2][3] | Similar efficacy to 80 mg ER QPM.[1][3] | |
| Total Cholesterol | 80 mg ER once daily (QPM) | Reduction is significantly greater than 40 mg IR QPM.[4] | Fluvastatin ER 80 mg demonstrates superior reduction in total cholesterol.[4] |
| 40 mg IR once daily (QPM) | Lower reduction compared to 80 mg ER.[4] | ||
| Triglycerides | 80 mg ER once daily (QPM) | ~14.6% - 19%[1][2] | Clinically equivalent reduction to 40 mg IR.[4] |
| 40 mg IR once daily (QPM) | Similar reduction to 80 mg ER.[4] | ||
| HDL-C | 80 mg ER once daily (QPM) | ~8.7% - 10.2% increase[1][2] | Superior increases in HDL-C compared to 40 mg IR QPM.[1] |
| 40 mg IR once daily (QPM) | Lower increase compared to 80 mg ER.[1] | ||
| Apolipoprotein B (Apo B) | 80 mg ER once daily (QPM) | Greater reduction than 40 mg IR QPM.[4] | |
| 40 mg IR once daily (QPM) | Lower reduction compared to 80 mg ER.[4] |
Table 2: Comparative Pharmacokinetics
| Parameter | Fluvastatin 80 mg Extended-Release (ER) | Fluvastatin 40 mg Immediate-Release (IR) BID | Key Findings |
| Cmax (Peak Plasma Concentration) | Lower[5] | Higher[5] | The ER formulation results in a significantly lower peak plasma concentration.[5] |
| Tmax (Time to Peak Concentration) | Prolonged (slower absorption)[5] | Shorter (rapid absorption)[5] | The ER formulation is absorbed more slowly over a longer period.[5] |
| AUC (Area Under the Curve - Total Drug Exposure) | Lower | Higher | Systemic exposure to fluvastatin is lower with the ER formulation.[6] |
| Half-life | Approximately 9 hours[7] | Approximately 1-3 hours[7] | The extended-release formulation has a significantly longer half-life.[7] |
Experimental Protocols
Detailed experimental protocols from the cited studies are summarized below, providing insight into the methodologies used to generate the comparative data.
Protocol: Multicenter, Double-Blind, Randomized, Active-Controlled Study
This common study design was employed to compare the efficacy and tolerability of Fluvastatin ER and IR formulations.
-
Objective: To compare the lipid-lowering efficacy of Fluvastatin ER 80 mg once daily with Fluvastatin IR 40 mg once or twice daily in patients with primary hypercholesterolemia.[3]
-
Study Population: Patients with primary hypercholesterolemia (Type IIa or IIb), characterized by elevated low-density lipoprotein cholesterol (LDL-C) levels (e.g., ≥160 mg/dL) and triglycerides (TG) levels (e.g., ≤400 mg/dL).[3]
-
Study Design:
-
Run-in Period: A 4-week placebo and dietary run-in period to establish a baseline and ensure patient compliance with dietary modifications.[3][8]
-
Randomization: Eligible patients were randomized in a pre-determined ratio (e.g., 2:1:1) to receive one of the following treatments for a specified duration (e.g., 12 to 24 weeks):[3][4]
-
Fluvastatin ER 80 mg once daily at bedtime (QPM).
-
Fluvastatin IR 40 mg once daily at bedtime (QPM).
-
Fluvastatin IR 40 mg twice daily (BID).
-
-
Blinding: A double-dummy technique was often used to maintain blinding, where patients would receive one active tablet/capsule and one placebo tablet/capsule to ensure they were unaware of their treatment allocation.[4]
-
-
Efficacy Endpoints:
-
Lipid Measurement:
-
Blood samples were collected at baseline and at specified intervals throughout the study (e.g., weeks 4, 8, 12, 24).[3]
-
LDL-C was typically calculated using the Friedewald equation: LDL-C = Total Cholesterol – HDL-C – (Triglycerides/5), for which fasting was required.
-
-
Safety and Tolerability Assessment:
-
Adverse events were monitored and recorded throughout the study.
-
Laboratory safety parameters, including liver function tests (ALT, AST) and creatine kinase (CK) levels, were measured at regular intervals.[3]
-
-
Statistical Analysis:
-
The primary efficacy analysis was often an intent-to-treat (ITT) analysis of all randomized patients who received at least one dose of study medication.
-
Analysis of covariance (ANCOVA) or similar statistical models were used to compare the mean percent changes in lipid parameters between treatment groups, with baseline values as a covariate.
-
Mandatory Visualization
Signaling Pathway of Fluvastatin
Fluvastatin's primary mechanism of action involves the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[9][10] This inhibition leads to a cascade of events culminating in reduced plasma LDL-C levels.
Caption: Fluvastatin's inhibition of HMG-CoA reductase and its downstream effects.
Experimental Workflow for a Comparative Clinical Trial
The following diagram illustrates a typical workflow for a clinical trial comparing Fluvastatin ER and IR formulations.
Caption: A generalized workflow for a comparative clinical trial of Fluvastatin formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. mann.usc.edu [mann.usc.edu]
- 4. researchgate.net [researchgate.net]
- 5. Laboratory evaluation of lipid parameters in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-term treatment of hypercholesterolemia with fluvastatin: a 52-week multicenter safety and efficacy study. French-Dutch Fluvastatin Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. evscienceconsultant.com [evscienceconsultant.com]
- 9. couhes.mit.edu [couhes.mit.edu]
- 10. go.drugbank.com [go.drugbank.com]
High-Dose Fluvastatin versus Low-Dose Fluvastatin with Ezetimibe: A Comparative Analysis for Researchers
A growing body of research has focused on optimizing lipid-lowering therapies to mitigate cardiovascular risk. This guide provides a comparative analysis of two therapeutic strategies: high-dose fluvastatin monotherapy and a combination of low-dose fluvastatin with ezetimibe. This evaluation is based on published clinical trial data and is intended for researchers, scientists, and drug development professionals.
Efficacy in Lipid Profile Modification
The combination of low-dose fluvastatin with ezetimibe has demonstrated superior efficacy in reducing key atherogenic lipids compared to high-dose fluvastatin monotherapy. Ezetimibe, a cholesterol absorption inhibitor, complements the action of fluvastatin, a statin that inhibits cholesterol synthesis in the liver.[1] This dual mechanism leads to more significant reductions in low-density lipoprotein cholesterol (LDL-C), total cholesterol, and apolipoprotein B.
A 12-week, multicenter, randomized, open-label, parallel-group study found that fluvastatin extended-release (XL) 80 mg in combination with ezetimibe 10 mg resulted in a 49.9% reduction in LDL-C, compared to a 35.2% reduction with fluvastatin XL 80 mg monotherapy.[2] This study also showed significantly greater reductions in total cholesterol (38.2% vs. 27.5%), triglycerides (21% vs. 3.8%), and apolipoprotein B (34.8% vs. 22.5%) with the combination therapy.[2] Another prospective, randomized, single-blind, single-centre study over 12 weeks also concluded that total cholesterol, LDL-C, and apolipoprotein B were significantly more reduced in the group receiving fluvastatin 80 mg combined with ezetimibe 10 mg.[3]
Interestingly, one study observed that high-density lipoprotein (HDL) cholesterol increased in the fluvastatin-only group but decreased in the combination therapy group.[3]
| Parameter | Fluvastatin High-Dose (80 mg) | Fluvastatin Low-Dose (20 mg or 80 mg XL) + Ezetimibe (10 mg) | Reference |
| LDL-C Reduction | 35.2% | 49.9% | [2] |
| Total Cholesterol Reduction | 27.5% | 38.2% | [2] |
| Triglyceride Reduction | 3.8% | 21% | [2] |
| Apolipoprotein B Reduction | 22.5% | 34.8% | [2] |
| HDL-C Change | Increased | Decreased | [3] |
| Remnant-like Lipoprotein Particles Cholesterol (RLP-C) Reduction | Not significant | Significant | [4][5] |
Impact on Endothelial Function and Inflammation
Beyond lipid-lowering, these therapies have been evaluated for their effects on endothelial function and inflammatory markers, which are crucial in the pathogenesis of atherosclerosis. A study comparing fluvastatin 60 mg (F60) with fluvastatin 20 mg combined with ezetimibe 10 mg (F20/E10) found similar improvements in flow-mediated vasodilatation (FMD), a measure of endothelial function, in both groups after 10 weeks.[4][5] However, a significant reduction in remnant-like lipoprotein particles cholesterol (RLP-C) was only observed in the combination therapy group, and this reduction correlated with the improvement in FMD.[4][5]
In terms of inflammatory markers, the combination of fluvastatin XL and ezetimibe was associated with significantly lowered high-sensitivity C-reactive protein (hs-CRP) levels in patients with high baseline hs-CRP (>2 mg/L), more than one cardiovascular risk factor, or hypertension.[2] Both treatment regimens were associated with significantly reduced plasma levels of interleukin-1B.[2]
Experimental Protocols
The findings presented are based on rigorous clinical trial methodologies. Below are generalized experimental protocols synthesized from the reviewed studies.
Study Design: The majority of studies were prospective, randomized, and either open-label or single-blind.[2][3] They typically involved a parallel-group design comparing high-dose fluvastatin monotherapy to a combination of low-dose fluvastatin and ezetimibe.[2] The treatment duration in these studies was commonly 12 weeks.[2][3]
Patient Population: Participants were typically adult patients with primary hypercholesterolemia, often with additional cardiovascular risk factors such as diabetes mellitus or coronary heart disease.[3][6] Key inclusion criteria often included baseline LDL-C levels within a specific range (e.g., 100-160 mg/dL).[3][7] Exclusion criteria commonly included significant hepatic or renal impairment and known hypersensitivity to the study medications.[7]
Lipid Profile Analysis: Blood samples were collected at baseline and at the end of the treatment period to measure total cholesterol, LDL-C, HDL-C, triglycerides, and apolipoprotein B.[2][3] LDL subfractions were analyzed using methods like equilibrium density gradient ultracentrifugation.[3]
Endothelial Function Assessment: Endothelial function was evaluated by measuring flow-mediated vasodilatation (FMD) of the brachial artery using high-resolution ultrasound.[4][5]
Inflammatory Marker Measurement: Plasma concentrations of inflammatory biomarkers such as high-sensitivity C-reactive protein (hs-CRP) and interleukin-1B were measured at baseline and at the end of the study.[2]
Safety and Tolerability Assessment: Tolerability was assessed by monitoring and recording all adverse events (AEs) and changes in laboratory values throughout the study.[2]
Mechanisms of Action: Signaling Pathways
The distinct yet complementary mechanisms of fluvastatin and ezetimibe underlie the observed clinical effects.
Caption: Mechanisms of Action of Fluvastatin and Ezetimibe.
Experimental Workflow
The typical workflow for a comparative clinical study evaluating these lipid-lowering therapies is outlined below.
Caption: Generalized Experimental Workflow for Comparative Studies.
Conclusion
The combination of low-dose fluvastatin with ezetimibe generally offers a more potent strategy for lowering LDL-C, total cholesterol, triglycerides, and apolipoprotein B compared to high-dose fluvastatin monotherapy.[2][3] Furthermore, the combination therapy has shown beneficial effects on endothelial function and inflammatory markers, particularly in higher-risk patient populations.[2][4][5] These findings suggest that a dual-mechanism approach to lipid management can be a highly effective therapeutic option. Researchers and clinicians should consider these comparative data when designing future studies and making therapeutic decisions for patients with hypercholesterolemia.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of fluvastatin extended-release (80 mg) alone and in combination with ezetimibe (10 mg) on low-density lipoprotein cholesterol and inflammatory parameters in patients with primary hypercholesterolemia: a 12-week, multicenter, randomized, open-label, parallel-group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential effects of fluvastatin alone or in combination with ezetimibe on lipoprotein subfractions in patients at high risk of coronary events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative study between high-dose fluvastatin and low-dose fluvastatin and ezetimibe with regard to the effect on endothelial function in diabetic patients [jstage.jst.go.jp]
- 5. Comparative study between high-dose fluvastatin and low-dose fluvastatin and ezetimibe with regard to the effect on endothelial function in diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ClinConnect | Fluvastatin 80 mg Ret. vs Combination With Ezetimibe 10 [clinconnect.io]
Safety Operating Guide
Safeguarding Research: Proper Disposal of Fluvastatin Isopropyl Ester
For researchers and scientists in the dynamic field of drug development, adherence to strict safety and disposal protocols is paramount. The proper handling and disposal of chemical compounds like Fluvastatin Isopropyl Ester are critical to ensure a safe laboratory environment and to prevent environmental contamination. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with general principles of pharmaceutical and hazardous waste management.
Hazard Profile of Fluvastatin
| Hazard Statement | Classification |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H318 | Causes serious eye damage |
| H350 | May cause cancer |
| H412 | Harmful to aquatic life with long lasting effects[1] |
Given these hazards, this compound must be treated as a hazardous waste.
Step-by-Step Disposal Protocol
The disposal of this compound must comply with regulations set forth by agencies such as the Environmental Protection Agency (EPA) and potentially the Drug Enforcement Administration (DEA), depending on institutional and regional policies.[2][3][4] Improper disposal, such as flushing down the drain, is prohibited for hazardous pharmaceutical waste.[2]
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE:
-
Safety goggles with side-shields[5]
-
Chemical-resistant gloves (inspected before use)[5]
-
A lab coat or other protective clothing[5]
-
In cases of potential aerosolization, a full-face respirator may be necessary[5]
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect any solid this compound waste, including contaminated personal protective equipment (e.g., gloves, weighing paper), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be kept closed except when adding waste.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
-
Empty Containers:
-
The first rinse of any container that held this compound must be collected and disposed of as hazardous waste.[6]
-
For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[6] Given that Fluvastatin may cause cancer, it is prudent to follow this more stringent requirement.
-
After thorough rinsing, the container should be defaced to remove the original label and disposed of according to your institution's guidelines for empty chemical containers.
-
3. Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound."
-
Include the date the waste was first added to the container.
4. Storage:
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure secondary containment is used for liquid waste containers to prevent spills.
-
Do not accumulate large quantities of waste in the laboratory.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Most pharmaceutical waste is ultimately incinerated at a permitted treatment facility.[2][7]
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management plan and EHS department for guidance.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. danielshealth.com [danielshealth.com]
- 4. easyrxcycle.com [easyrxcycle.com]
- 5. Fluvastatin SDS, 93957-54-1 Safety Data Sheets - ECHEMI [echemi.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. sandiegocounty.gov [sandiegocounty.gov]
Personal protective equipment for handling Fluvastatin Isopropyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Fluvastatin Isopropyl Ester in a laboratory setting. The following procedures are based on established safety protocols for potent pharmaceutical compounds and are intended to minimize exposure risk and ensure a safe working environment.
Hazard Summary
This compound is a research compound with potential health risks. According to safety data, it is harmful if swallowed, causes serious eye irritation, and is classified as a reproductive toxin that may damage the unborn child and is suspected of damaging fertility.[1] Due to its classification and the nature of statin compounds, it should be handled as a potent pharmaceutical ingredient.
Occupational Exposure Limits
Specific Occupational Exposure Limits (OELs) for this compound have not been established.[2] In the absence of specific OELs for a pharmaceutical compound, a strategy known as occupational exposure banding is often employed to manage risk.[3] Given that some statins are considered potent compounds, a conservative approach is recommended, treating this compound as a substance with a low acceptable daily exposure. All handling procedures should aim to keep exposure as low as reasonably achievable.
Personal Protective Equipment (PPE)
The primary method for controlling exposure to potent compounds is through engineering controls (e.g., fume hoods, ventilated enclosures).[2][4] Personal Protective Equipment serves as a crucial secondary barrier. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Tightly fitting, with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[2] |
| Face Shield | To be used in addition to safety goggles when there is a significant risk of splashes. | |
| Hand Protection | Gloves | Chemical-resistant nitrile gloves are a common choice for handling chemicals in a laboratory setting.[5][6] Always inspect gloves for damage before use and change them immediately if contaminated. Double-gloving is recommended when handling potent compounds. |
| Body Protection | Laboratory Coat | A dedicated lab coat, preferably with long sleeves and a secure front closure. |
| Impervious Gown | A disposable, impervious gown should be worn over the lab coat when handling larger quantities or when there is a higher risk of contamination.[2] | |
| Respiratory Protection | Respirator | For procedures that may generate dust or aerosols, a NIOSH-approved respirator (e.g., N95) or a higher level of respiratory protection should be used.[4] Work should be performed in a fume hood to minimize inhalation exposure. |
Experimental Workflow for Safe Handling
The following diagram outlines the procedural workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Operational and Disposal Plans
Step-by-Step Handling Procedures:
-
Preparation:
-
Before handling, ensure you have read and understood the Safety Data Sheet (SDS).
-
Gather all necessary materials, including the compound, solvents, and required PPE.
-
Verify that the chemical fume hood or other ventilated enclosure is functioning correctly.
-
Don the appropriate PPE as outlined in the table above. Double gloving is recommended.
-
-
Handling:
-
Conduct all manipulations of solid this compound, such as weighing, within a chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust.
-
When preparing solutions, add solvents slowly to avoid splashing.
-
Keep all containers with this compound tightly sealed when not in use.
-
Avoid contact with skin and eyes. In case of accidental contact, follow the first-aid measures outlined in the SDS.[2]
-
-
Cleanup and Decontamination:
-
After handling, decontaminate all work surfaces with an appropriate cleaning agent.
-
Carefully remove PPE to avoid cross-contamination. The outer pair of gloves should be removed first, followed by the gown, and then the inner pair of gloves.
-
Wash hands thoroughly with soap and water after removing PPE.
-
Disposal Plan:
-
Solid Waste: All solid waste contaminated with this compound, including gloves, disposable gowns, and absorbent materials, must be collected in a clearly labeled hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of this waste down the drain.
-
Follow your institution's specific guidelines for the disposal of hazardous chemical waste.[7][8][9]
By adhering to these safety protocols, researchers can minimize their risk of exposure and ensure the safe handling and disposal of this compound in the laboratory.
References
- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Considerations for setting occupational exposure limits for novel pharmaceutical modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escopharma.com [escopharma.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
